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  • Product: Propanedinitrile, 2-[2-(2-bromophenyl)hydrazinylidene]-
  • CAS: 101398-30-5

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide on the Structural Analysis of 2-[(2-bromophenyl)hydrazono]malononitrile

Abstract This whitepaper provides a comprehensive structural analysis of 2-[(2-bromophenyl)hydrazono]malononitrile, a molecule of significant interest in medicinal chemistry and materials science. We delve into its synth...

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Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This whitepaper provides a comprehensive structural analysis of 2-[(2-bromophenyl)hydrazono]malononitrile, a molecule of significant interest in medicinal chemistry and materials science. We delve into its synthesis, detailed spectroscopic characterization, and three-dimensional structure. Furthermore, this guide explores the compound's potential biological activities, offering a multifaceted view for researchers, scientists, and professionals in drug development.

Introduction

Hydrazono compounds, characterized by the R1R2C=NNR3R4 functional group, are a versatile class of organic molecules with a wide array of applications. In particular, arylhydrazono-malononitriles have garnered considerable attention due to their utility as precursors in the synthesis of various heterocyclic systems and their potential as biologically active agents. The subject of this guide, 2-[(2-bromophenyl)hydrazono]malononitrile, incorporates a bromine-substituted phenyl ring, which can significantly influence its physicochemical properties and biological interactions.

The presence of the malononitrile group, with its two cyano moieties, and the hydrazone linkage creates a molecule with a unique electronic and structural profile. These features are often associated with a range of biological activities, including antimicrobial and anticancer properties. This guide aims to provide a detailed structural elucidation of 2-[(2-bromophenyl)hydrazono]malononitrile, laying the groundwork for a deeper understanding of its reactivity and potential therapeutic applications.

Synthesis and Characterization

The synthesis of 2-[(2-bromophenyl)hydrazono]malononitrile is typically achieved through a diazotization-coupling reaction. This well-established method involves the reaction of a diazonium salt of 2-bromoaniline with an active methylene compound, in this case, malononitrile.

General Synthetic Protocol

A detailed, step-by-step methodology for the synthesis is provided below:

Step 1: Diazotization of 2-bromoaniline

  • Dissolve 2-bromoaniline in a solution of hydrochloric acid and water, and cool the mixture to 0-5 °C in an ice bath.

  • Slowly add a pre-cooled aqueous solution of sodium nitrite dropwise while maintaining the temperature below 5 °C.

  • Stir the resulting solution for an additional 30 minutes at this temperature to ensure complete formation of the 2-bromophenyldiazonium chloride salt.

Step 2: Coupling Reaction

  • In a separate flask, dissolve malononitrile in ethanol or another suitable solvent and add sodium acetate or another mild base to generate the carbanion.

  • Cool this solution to 0-5 °C.

  • Slowly add the freshly prepared diazonium salt solution to the malononitrile solution with vigorous stirring.

  • Maintain the temperature and continue stirring for 2-3 hours.

Step 3: Isolation and Purification

  • The resulting precipitate, 2-[(2-bromophenyl)hydrazono]malononitrile, is collected by filtration.

  • Wash the solid with cold water to remove any inorganic salts.

  • The crude product can be purified by recrystallization from a suitable solvent such as ethanol or acetic acid to yield the pure compound.

Diagram of the Synthetic Workflow

Caption: Synthetic workflow for 2-[(2-bromophenyl)hydrazono]malononitrile.

Structural Elucidation

A comprehensive structural analysis of 2-[(2-bromophenyl)hydrazono]malononitrile involves a combination of spectroscopic techniques and single-crystal X-ray diffraction.

Spectroscopic Analysis

3.1.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

  • ¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons of the 2-bromophenyl group, typically in the range of δ 7.0-8.0 ppm. The N-H proton of the hydrazone moiety will likely appear as a singlet at a downfield chemical shift, often above δ 10.0 ppm, due to hydrogen bonding and the electronic environment.

  • ¹³C NMR: The carbon NMR spectrum will display signals for the two cyano carbons, the carbons of the aromatic ring, and the carbon of the C=N bond. The cyano carbons typically resonate around δ 115-120 ppm.

3.1.2. Infrared (IR) Spectroscopy

The IR spectrum provides valuable information about the functional groups present in the molecule. Key vibrational frequencies include:

  • N-H stretch: A sharp to broad band in the region of 3200-3400 cm⁻¹.

  • C≡N stretch: A strong, sharp absorption band around 2200-2230 cm⁻¹.

  • C=N stretch: A medium to strong band in the 1600-1650 cm⁻¹ region.

  • Aromatic C-H and C=C stretches: Multiple bands in the 3000-3100 cm⁻¹ and 1400-1600 cm⁻¹ regions, respectively.

3.1.3. Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compound. The molecular ion peak (M+) should correspond to the calculated molecular weight of 2-[(2-bromophenyl)hydrazono]malononitrile. The isotopic pattern of bromine (approximately equal intensity for ⁷⁹Br and ⁸¹Br) will be evident in the molecular ion peak and any bromine-containing fragments.

Single-Crystal X-ray Diffraction

In the solid state, intermolecular interactions such as hydrogen bonds (N-H···N) and π-π stacking are expected to play a significant role in the crystal packing.

Computational and Theoretical Analysis

Density Functional Theory (DFT) calculations can provide valuable insights into the electronic structure, molecular geometry, and spectroscopic properties of 2-[(2-bromophenyl)hydrazono]malononitrile.

Molecular Geometry and Electronic Properties

DFT calculations can be used to optimize the molecular geometry and predict bond lengths and angles, which can then be compared with experimental data from X-ray crystallography. The calculations can also provide information on the distribution of electron density, dipole moment, and molecular electrostatic potential, which are crucial for understanding the molecule's reactivity and intermolecular interactions.

Spectroscopic Predictions

Theoretical calculations can aid in the assignment of experimental spectroscopic data. For instance, time-dependent DFT (TD-DFT) can be used to predict the electronic absorption spectrum (UV-Vis), while calculations of vibrational frequencies can help in the interpretation of the IR spectrum.

Diagram of Key Structural Features and Interactions

Structural_Features cluster_molecule 2-[(2-bromophenyl)hydrazono]malononitrile cluster_interactions Potential Intermolecular Interactions cluster_properties Key Properties mol HB N-H...N Hydrogen Bonding mol->HB Forms dimers or chains Pi π-π Stacking mol->Pi Due to aromatic rings Planarity Near Planar Structure Electron Electron Delocalization Planarity->Electron

Caption: Key structural features and potential intermolecular interactions.

Potential Biological Activities

Arylhydrazono compounds are known to exhibit a wide range of biological activities. While specific studies on 2-[(2-bromophenyl)hydrazono]malononitrile are limited in the provided search results, the structural motifs present suggest potential for antimicrobial and anticancer activities.

Antimicrobial Activity

Hydrazone derivatives have been reported to possess significant antibacterial and antifungal properties. The mechanism of action is often attributed to the inhibition of essential microbial enzymes or disruption of cell membrane integrity. The presence of the bromo substituent on the phenyl ring may enhance the lipophilicity of the molecule, potentially facilitating its transport across microbial cell membranes.

Anticancer Activity

Numerous hydrazone derivatives have been investigated for their anticancer properties. These compounds can exert their effects through various mechanisms, including the induction of apoptosis, inhibition of cell proliferation, and interference with cell cycle progression. The planar structure and the presence of hydrogen bond donors and acceptors in 2-[(2-bromophenyl)hydrazono]malononitrile make it a candidate for interaction with biological macromolecules such as enzymes and DNA.

Conclusion and Future Outlook

2-[(2-bromophenyl)hydrazono]malononitrile is a molecule with a well-defined structure that can be thoroughly characterized by a combination of spectroscopic and crystallographic techniques. Its synthesis is straightforward, making it an accessible scaffold for further chemical modifications. The structural features of this compound, including its planarity, electron delocalization, and potential for intermolecular interactions, are key to understanding its chemical behavior and biological activity.

Future research should focus on a more detailed investigation of its biological properties, including in vitro and in vivo studies to assess its antimicrobial and anticancer potential. Elucidation of its mechanism of action at the molecular level will be crucial for its development as a potential therapeutic agent. Furthermore, the synthesis of analogs with different substituents on the phenyl ring could provide valuable structure-activity relationship (SAR) data to optimize its biological profile.

References

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  • Schnyder, A., Indolese, A. F., Maetzke, T., Wenger, J., & Blaser, H.-U. (2006). A Convenient Protocol for the Synthesis of Hindered Aryl Malononitriles. Synlett, 2006(19), 3167-3168.
  • Khalil, K. D., Abdel-Galil, F. M., & Elnagdi, M. H. (2012). Studies on 2-Arylhydrazononitriles: Synthesis of 3-Aryl-2-arylhydrazopropanenitriles and Their Utility as Precursors to 2-Substituted Indoles, 2-Substituted-1,2,3-Triazoles, and 1-Substituted Pyrazolo[4,3-d]pyrimidines. Molecules, 17(7), 8439-8449.
  • Al-Omran, F., Abdel-Khalik, M. M., & El-Khair, A. A. (2018). Chemistry of α-(arylhydrazono)-β-ketoaldehydes: Preparation and Chemical Reactivities. Mini-Reviews in Organic Chemistry, 15(3), 186-203.
  • Dhivare, R. S., & Rajput, S. S. (2016). Synthesis and antimicrobial evaluation of some novel malononitrile derivatives from N-phenylpyrrolidine-2, 5-dione. Der Pharma Chemica, 8(1), 324-329.
  • Hassan, A. S., Asaad, F. M., & El-Reash, G. M. A. (2021). Synthesis, Characterization, and In-Silico Studies of Some Novel Phenylhydrazone Derivatives as Potential Agents for Antimicrobial Activities. ChemistrySelect, 6(44), 12059-12068.
  • Ravisankar, N., Raj, V. S., & Kumar, C. S. (2021). Synthesis and Evaluation of Antimicrobial and Antioxidant Activities of Some Phenylhydrazones Derived from 4-(4'-hydrazinylphenyl)-4H-1, 2, 4-Triazole. International Journal of Pharmaceutical Research, 13(2), 1648-1654.
  • Badahdah, K. O. (2008). ARYLHYDRAZONONITRILES AS BUILDING BLOCKS IN HETEROCYCLIC SYNTHESIS: SYNTHESIS OF NEW BENZOTHIAZOLYL-1,2,3-TRIAZOLE AMINES AND-1,2,3-TRIAZOL-4-YL-1,3,4-THIADIAZOLE-5-YLAMINES.
  • Hassan, A. S., Elhady, O. M., & El-Reash, G. M. A. (2022).
  • Al-Suwaidan, I. A., Sobahi, T. R., & El-Gazzar, A. R. B. A. (2023). Development of the 5-Nitrosalicaldehyde Arylhydrazones as Anticancer (MCF-7 and HCT116) Agents Targeting Inhibition of VEGFR-2 and Cytokines (IL-6 and TNF-α). ACS Omega, 8(48), 45963-45979.
  • Gökçe, M., Utku, S., & Küpeli Akkol, E. (2018). Antimicrobial Activities of Some Pyrazoline and Hydrazone Derivatives. Marmara Pharmaceutical Journal, 22(3), 369-375.
  • Al-Masoudi, N. A. L., & Al-Sultani, H. K. (2017). H.NMR-Spectrum of Compound{2}.
  • Smolecule. (2023, August 19). 2-[2-(2-Fluorophenyl)hydrazono]malononitrile. Smolecule.
  • Mabkhot, Y. N., Al-Majid, A. M., Barakat, A., Al-Showiman, S. S., & Al-Har, M. S. (2019). Computational studies of 2-(4-oxo-3-phenylthiazolidin-2-ylidene)malononitrile. Chemistry Central Journal, 13(1), 1-11.
  • Rollas, S., & Küçükgüzel, Ş. G. (2007).
  • Singh, N., Singh, P., & Singh, A. (2012). REVIEW OF BIOLOGICAL ACTIVITIES OF HYDRAZONES. Indonesian Journal of Pharmacy, 23(4), 199-211.
  • SynHet. (n.d.). 2-[(4-Bromophenyl)-hydrazono]malononitrile. SynHet.
  • Al-Warhi, T., Al-Rashood, S. T., & El-Obeid, A. (2023). Purine–Hydrazone Scaffolds as Potential Dual EGFR/HER2 Inhibitors. Pharmaceuticals, 16(7), 1018.
  • Abd El-Wahab, A. H. F., Borik, R. M., Al-Dies, A. A. M., Fouda, A. M., Mohamed, H. M., El-Eisawy, R. A., ... & Abd Elhady, A. M. (2023). Synthesis, EGFR inhibitors, Crystal Structure, and Molecular Docking of 2-Amino-6-methoxy-4-(2-bromophenyl)-4H-benzo [h]chromene-3-carbonitrile. Molecules, 28(21), 7352.
  • PubChem. (n.d.). 2-(4-Bromobenzylidene)malononitrile.
  • Rosli, S. N., Arshad, S., & Halim, S. N. A. (2021). SPECTROSCOPIC, CRYSTAL STRUCTURE, HIRSHFELD SURFACE AND DFT STUDIES OF 2-AMINO-4-CHLOROBENZONITRILE. Malaysian Journal of Analytical Sciences, 25(1), 108-125.
  • Fun, H.-K., Ooi, C. W., & Tsai, T.-F. (2010). 2-[2-(4-Nitrophenyl)hydrazinylidene]malononitrile. Acta Crystallographica Section E: Structure Reports Online, 66(1), o196.
  • Taylor, E. C., & Hartke, K. S. (1959). The reaction of phenylmalononitrile with hydrazine. Synthesis and properties of 3,5-diamino-4-phenylpyrazole, 2-amino-3-phenylpyrazolo[1,5-a]pyrimidine, and related compounds. Journal of the American Chemical Society, 81(10), 2456-2462.
  • Hernández-Mancera, J. P., Dorazco-González, A., Rodríguez-Gattorno, G., & Soriano-García, M. (2019). A low molecular weight OLED material: 2-(4-((2-hydroxyethyl)(methyl)amino)benzylidene)malononitrile. Synthesis, crystal structure, thin film morphology, spectroscopic characterization and DFT calculations. New Journal of Chemistry, 43(39), 15635-15644.
  • MilliporeSigma. (n.d.). 2-(2-Bromophenyl)malononitrile. MilliporeSigma.
  • Elgemeie, G. H., & Ali, H. A. (2019). The Chemistry of Malononitrile and its derivatives.
  • Al-Jumaili, A. H. A., & Al-Amiery, A. A. (2022). Biological Evaluation of (2-(2-(2-Nitrophenyl) Diazinyl) Malononitrile): Focus on Antibacterial Activity.
  • Mabkhot, Y. N., Al-Majid, A. M., Barakat, A., Al-Showiman, S. S., & Al-Har, M. S. (2019). Computational studies of 2-(4-oxo-3-phenylthiazolidin-2-ylidene) malononitrile. Chemistry Central Journal, 13(1), 1-11.
  • Al-Issa, S. A., Ali, A. A., & Al-Masoudi, N. A. (2023). Development, anti-proliferative activity, multi-target kinase inhibition against CHK1, PIM1, and CDK-2, and computational insights of new thiazole-based hybrids. RSC Medicinal Chemistry, 14(4), 711-730.
  • Sigma-Aldrich. (n.d.). 2-(2-(4-bromophenyl)-2-oxoethyl)malononitrile. Sigma-Aldrich.
  • Khoshnavazi, R., Bahrami, L., & Havasi, F. (2016).

Protocols & Analytical Methods

Method

Application Notes and Protocols for Testing the Anticancr Activity of 2-[(2-bromophenyl)hydrazono]malononitrile

Abstract This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the in vitro evaluation of the anticancer potential of 2-[(2-bromophenyl)hydrazono]malononitrile, a...

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Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the in vitro evaluation of the anticancer potential of 2-[(2-bromophenyl)hydrazono]malononitrile, a novel synthetic compound belonging to the hydrazono-malononitrile class of molecules. This class has garnered significant interest for its diverse pharmacological activities, including potential anticancer properties.[1][2][3] These application notes detail the necessary protocols to assess the compound's cytotoxic effects, its ability to induce programmed cell death (apoptosis), and its impact on cell cycle progression in cancer cells. The methodologies described herein are based on established and widely accepted techniques in cancer research to ensure data integrity and reproducibility.

Introduction: The Rationale for Investigating 2-[(2-bromophenyl)hydrazono]malononitrile

The quest for novel, more effective, and selective anticancer agents is a cornerstone of oncological research.[4] Hydrazone derivatives have emerged as a promising scaffold in medicinal chemistry due to their broad spectrum of biological activities, including antimicrobial, anticonvulsant, and notably, anticancer effects.[2][3][5] The hydrazono-malononitrile moiety, in particular, is a pharmacophore of interest. The presence of the electron-withdrawing nitrile groups and the hydrazone linkage can contribute to interactions with various biological targets implicated in cancer cell proliferation and survival.

The specific compound, 2-[(2-bromophenyl)hydrazono]malononitrile, incorporates a bromophenyl group, which can enhance its lipophilicity and potentially influence its cellular uptake and interaction with target proteins. The evaluation of this compound's anticancer activity is a critical step in determining its therapeutic potential. This guide provides a structured approach to its preclinical in vitro assessment.

Preliminary Steps: Compound Preparation and Cell Line Selection

2.1. Compound Handling and Stock Solution Preparation

Prior to initiating any biological assays, it is crucial to properly handle and prepare the test compound.

  • Solubilization: 2-[(2-bromophenyl)hydrazono]malononitrile is expected to be a hydrophobic molecule. A suitable solvent, typically dimethyl sulfoxide (DMSO), should be used to prepare a high-concentration stock solution (e.g., 10-50 mM).

  • Storage: The stock solution should be aliquoted and stored at -20°C or -80°C to prevent degradation from repeated freeze-thaw cycles.

  • Vehicle Control: It is imperative to include a vehicle control in all experiments, which consists of the culture medium containing the same final concentration of the solvent (e.g., DMSO) used to dissolve the compound. This accounts for any potential effects of the solvent on the cells.

2.2. Selection of Cancer Cell Lines

The choice of cancer cell lines is a critical determinant of the study's scope and relevance. A panel of cell lines from different tissue origins is recommended to assess the compound's spectrum of activity.

Table 1: Suggested Human Cancer Cell Lines for Initial Screening

Cancer Cell LineTissue of OriginRationale for Inclusion
MCF-7 Breast AdenocarcinomaRepresents hormone-dependent breast cancer.[6]
MDA-MB-231 Breast AdenocarcinomaRepresents triple-negative breast cancer, an aggressive subtype.[7]
A549 Lung CarcinomaA commonly used model for non-small cell lung cancer.[1]
HCT116 Colon CarcinomaA well-characterized colorectal cancer cell line.[8]
PC-3 Prostate CarcinomaRepresents androgen-independent prostate cancer.[3][6]
HepG2 Hepatocellular CarcinomaA widely used model for liver cancer.[5][9]
Normal Cell Line (e.g., NIH/3T3 or HEK293) Murine Embryonic Fibroblast or Human Embryonic KidneyTo assess the compound's selectivity and potential toxicity to non-cancerous cells.[1][8][10]

Core Protocols for Anticancer Activity Assessment

This section outlines the detailed, step-by-step protocols for evaluating the anticancer effects of 2-[(2-bromophenyl)hydrazono]malononitrile.

3.1. Protocol 1: Assessment of Cytotoxicity by MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell metabolic activity, which serves as an indicator of cell viability and proliferation.[11][12] Viable cells with active mitochondria reduce the yellow MTT to a purple formazan product.[12][13]

3.1.1. Experimental Workflow

MTT_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Data Analysis A Seed cells in a 96-well plate B Incubate for 24h for cell attachment A->B C Prepare serial dilutions of 2-[(2-bromophenyl)hydrazono]malononitrile D Treat cells with compound (e.g., 24, 48, 72h) C->D E Add MTT reagent and incubate for 4h F Add solubilization buffer (e.g., DMSO) E->F G Measure absorbance at 570 nm F->G H Calculate cell viability (%) and determine IC50 value G->H

Caption: Workflow of the MTT assay for cytotoxicity assessment.

3.1.2. Step-by-Step Methodology

  • Cell Seeding: Harvest cells that are in their exponential growth phase and seed them into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.[6][11][13]

  • Incubation: Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow the cells to attach.[11][13]

  • Compound Treatment: Prepare serial dilutions of 2-[(2-bromophenyl)hydrazono]malononitrile in culture medium. After 24 hours, carefully remove the old medium and add 100 µL of the medium containing the desired concentrations of the compound (e.g., 0.1, 1, 10, 50, 100 µM).[11] Include untreated and vehicle-treated wells as controls.

  • Incubation with Compound: Incubate the plates for various time points, such as 24, 48, and 72 hours, to assess the time-dependent effects of the compound.[11]

  • MTT Addition: After the treatment period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[10][12]

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.[6]

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[6][11]

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control. The half-maximal inhibitory concentration (IC50), which is the concentration of the compound that inhibits cell growth by 50%, can be determined from the dose-response curve.[6]

3.2. Protocol 2: Detection of Apoptosis by Annexin V/Propidium Iodide Staining

Apoptosis is a form of programmed cell death that is a common mechanism of action for many anticancer drugs.[6] The Annexin V/Propidium Iodide (PI) assay is a widely used method to detect apoptosis by flow cytometry.[6][14] In apoptotic cells, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane.[14] Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be used to identify apoptotic cells.[14] PI is a fluorescent nucleic acid-binding dye that cannot cross the membrane of live and early apoptotic cells, but it can stain the nucleus of late apoptotic and necrotic cells where the membrane integrity is compromised.[14]

3.2.1. Experimental Workflow

Apoptosis_Workflow cluster_prep Preparation cluster_staining Staining cluster_analysis Analysis A Seed and treat cells with the compound at IC50 concentration B Incubate for 24-48h A->B C Harvest and wash cells B->C D Resuspend in Annexin V binding buffer C->D E Add Annexin V-FITC and Propidium Iodide D->E F Incubate for 15 min in the dark E->F G Analyze by flow cytometry F->G H Quantify viable, early apoptotic, late apoptotic, and necrotic cells G->H

Caption: Workflow for apoptosis detection using Annexin V/PI staining.

3.2.2. Step-by-Step Methodology

  • Cell Treatment: Seed cells in 6-well plates and treat them with 2-[(2-bromophenyl)hydrazono]malononitrile at its predetermined IC50 concentration for 24 or 48 hours.[6]

  • Cell Harvesting: After treatment, collect both the floating and adherent cells. Wash the cells with cold PBS.[6][14]

  • Staining: Resuspend the cell pellet in 1X Annexin V binding buffer.[6] Add 5 µL of Annexin V-FITC and 5 µL of PI.[6]

  • Incubation: Incubate the cells for 15 minutes at room temperature in the dark.[6]

  • Flow Cytometry Analysis: Add 400 µL of 1X binding buffer to each tube and analyze the cells immediately by flow cytometry. The different cell populations can be distinguished:

    • Viable cells: Annexin V-negative and PI-negative.[14]

    • Early apoptotic cells: Annexin V-positive and PI-negative.[14]

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.[14]

3.3. Protocol 3: Cell Cycle Analysis by Propidium Iodide Staining

Many anticancer drugs exert their effects by disrupting the normal progression of the cell cycle.[15] Flow cytometry with propidium iodide (PI) staining is a standard technique to analyze the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M).[16] PI is a fluorescent intercalating agent that stains DNA, and the amount of fluorescence is directly proportional to the amount of DNA.[16]

3.3.1. Experimental Workflow

CellCycle_Workflow cluster_prep Preparation cluster_fixation Fixation & Staining cluster_analysis Analysis A Seed and treat cells with the compound B Incubate for 24-48h A->B C Harvest and wash cells B->C D Fix cells in cold 70% ethanol C->D E Treat with RNase D->E F Stain with Propidium Iodide E->F G Analyze by flow cytometry F->G H Determine percentage of cells in G0/G1, S, and G2/M phases G->H

Caption: Workflow for cell cycle analysis using propidium iodide staining.

3.3.2. Step-by-Step Methodology

  • Cell Treatment: Seed cells and treat them with 2-[(2-bromophenyl)hydrazono]malononitrile as described for the apoptosis assay.

  • Cell Harvesting and Fixation: Harvest the cells, wash with PBS, and fix them in ice-cold 70% ethanol while vortexing gently.[17][18] The cells can be stored at 4°C for at least 30 minutes.[18]

  • Washing: Centrifuge the fixed cells and wash twice with PBS to remove the ethanol.[15][18]

  • RNase Treatment: Resuspend the cell pellet in PBS containing RNase A (100 µg/mL) and incubate for 30 minutes at 37°C to ensure that only DNA is stained.[16][18]

  • PI Staining: Add propidium iodide (50 µg/mL) to the cell suspension and incubate for 15-30 minutes in the dark.[18]

  • Flow Cytometry Analysis: Analyze the stained cells by flow cytometry. The DNA content will be used to generate a histogram, from which the percentage of cells in the G0/G1, S, and G2/M phases can be quantified.[16] An increase in the sub-G1 peak can also be indicative of apoptosis.[16]

Mechanistic Insights: Western Blot Analysis

To delve deeper into the molecular mechanisms by which 2-[(2-bromophenyl)hydrazono]malononitrile exerts its anticancer effects, Western blotting can be employed.[19] This technique allows for the detection and quantification of specific proteins involved in key cellular processes such as apoptosis and cell cycle regulation.[19][20]

4.1. Potential Protein Targets for Investigation

Based on the results from the apoptosis and cell cycle assays, a targeted Western blot analysis can be performed.

Table 2: Potential Protein Targets for Western Blot Analysis

Cellular ProcessKey Proteins to InvestigateRationale
Apoptosis Bcl-2 family proteins (Bax, Bcl-2): Pro- and anti-apoptotic regulators.[19] Caspases (Caspase-3, Caspase-9): Executioners of apoptosis. PARP: A substrate of activated caspases; its cleavage is a hallmark of apoptosis.To confirm the induction of apoptosis and identify the signaling pathway involved.
Cell Cycle Regulation Cyclins (Cyclin D1, Cyclin B1): Regulate the progression through different cell cycle phases. Cyclin-Dependent Kinases (CDKs) (CDK4, CDK1): Key drivers of the cell cycle. p21, p27: CDK inhibitors that can cause cell cycle arrest.To elucidate the mechanism of cell cycle arrest observed in the flow cytometry analysis.
Key Signaling Pathways Akt, p-Akt, ERK, p-ERK: Components of major survival and proliferation pathways.[21]To determine if the compound affects critical cancer signaling cascades.

4.2. General Western Blotting Protocol

  • Protein Extraction: Treat cells with the compound, then lyse the cells in a suitable buffer containing protease and phosphatase inhibitors to extract total protein.[19]

  • Protein Quantification: Determine the protein concentration of each lysate using a standard method like the BCA assay.

  • Gel Electrophoresis: Separate the proteins based on their molecular weight using SDS-PAGE.[19]

  • Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.[22]

  • Blocking: Block the membrane with a suitable blocking agent (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.[22]

  • Primary Antibody Incubation: Incubate the membrane with a primary antibody specific to the protein of interest overnight at 4°C.[22]

  • Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.[22]

  • Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and visualize them using an imaging system.[22]

Data Presentation and Interpretation

All quantitative data should be presented clearly and concisely. For cytotoxicity data, a dose-response curve should be generated, and the IC50 value should be calculated.

Table 3: Example of IC50 Value Presentation for 2-[(2-bromophenyl)hydrazono]malononitrile

Cell LineIncubation Time (h)IC50 (µM) ± SD
MCF-7 48Value
A549 48Value
PC-3 48Value
NIH/3T3 48Value

Apoptosis and cell cycle data should be presented as bar graphs showing the percentage of cells in each population or phase, with appropriate statistical analysis. Western blot images should be presented with corresponding densitometry analysis to quantify changes in protein expression.

Conclusion

The protocols detailed in these application notes provide a robust framework for the initial in vitro characterization of the anticancer activity of 2-[(2-bromophenyl)hydrazono]malononitrile. By systematically evaluating its cytotoxicity, and its effects on apoptosis and the cell cycle, researchers can gain valuable insights into its therapeutic potential. Further mechanistic studies, guided by these initial findings, will be crucial in elucidating its mode of action and advancing its development as a potential anticancer agent.

References

  • Bio-Techne. (n.d.). Protocol: Annexin V and PI Staining for Apoptosis by Flow Cytometry. Retrieved from [Link]

  • Crowley, L. C., Marfell, B. J., & Waterhouse, N. J. (2016). Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. PMC. Retrieved from [Link]

  • Telford, W. G. (2012). Assaying cell cycle status using flow cytometry. PMC. Retrieved from [Link]

  • Assay Genie. (2022, November 7). Flow Cytometry Protocol | 10 Hints & Tips. Retrieved from [Link]

  • Bio-protocol. (2025, November 5). Rapid Profiling Cell Cycle by Flow Cytometry Using Concurrent Staining of DNA and Mitotic Markers. Retrieved from [Link]

  • UT Health San Antonio. (n.d.). Cell Cycle Protocol - Flow Cytometry. Retrieved from [Link]

  • Das, A., & Das, S. (2017, April 8). MTT assay to evaluate the cytotoxic potential of a drug. CABI Digital Library. Retrieved from [Link]

  • Shein, H., et al. (2013, November 10). Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay. JoVE. Retrieved from [Link]

  • G-Biosciences. (n.d.). Annexin V-Dye Apoptosis Assay. Retrieved from [Link]

  • Ain, Q. (2023, April 3). Western Blotting for Cancer Research: A Comprehensive Guide to Investigating Signaling Proteins in Cancer Cells. Medium. Retrieved from [Link]

  • Tiwari, S. V., et al. (2018). In Vitro Anticancer Activity. Bio-protocol. Retrieved from [Link]

  • Smalley, K. S. M. (2010). Measurement of constitutive MAPK and PI3K/AKT signaling activity in human cancer cell lines. PMC. Retrieved from [Link]

  • Tran, T. H., et al. (2021, July 2). Development of a Rapid In Vitro Screening Assay Using Metabolic Inhibitors to Detect Highly Selective Anticancer Agents. ACS Omega. Retrieved from [Link]

  • AACR. (2010, April 15). Abstract 4958: Analysis of the AKT signaling pathway in prostate cancer using a streamlined Western blot workflow. AACR Journals. Retrieved from [Link]

  • International Journal of Pharmaceutical Research and Applications. (2025, April 15). In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay. Retrieved from [Link]

  • Gonzalez, A. (2022, December 1). In Vitro Characterization Of Novel Compounds With Anti-Cancer Activity. ScholarWorks@UTEP. Retrieved from [Link]

  • Küçükgüzel, Ş. G., et al. (2012, December 15). Synthesis and biological evaluation of some hydrazone derivatives as new anticandidal and anticancer agents. PubMed. Retrieved from [Link]

  • Wardakhan, W. W., et al. (2013). Synthesis and anti-tumor evaluation of novel hydrazide and hydrazide-hydrazone derivatives. Acta Pharmaceutica. Retrieved from [Link]

  • Yilmaz, I., et al. (2022, December 15). Synthesis and Biological Evaluation of Some Hydrazide-Hydrazone Derivatives as Anticancer Agents. PubMed. Retrieved from [Link]

  • Al-Ostoot, F. H., et al. (2023, February 28). Design, Synthesis, and Anticancer Evaluation of Novel Tetracaine Hydrazide-Hydrazones. Molecules. Retrieved from [Link]

  • ResearchGate. (2026, February 27). Synthesis and Biological Evaluation of Some Hydrazide-Hydrazone Derivatives as Anticancer Agents. Retrieved from [Link]

  • Mohammed, I. A., et al. (2025, November 25). Development of the 5‑Nitrosalicaldehyde Arylhydrazones as Anticancer (MCF‑7 and HCT116) Agents Targeting Inhibition of VEGFR‑2 and Cytokines (IL‑6 and TNF-α). PMC. Retrieved from [Link]

  • El-Gazzar, M. G., et al. (2026, March 13). Development, anti-proliferative activity, multi-target kinase inhibition against CHK1, PIM1, and CDK-2, and computational insights of new thiazole-based hybrids. PMC. Retrieved from [Link]

  • Butera, G., et al. (2021, May 26). Anticancer Activity of Two Novel Hydroxylated Biphenyl Compounds toward Malignant Melanoma Cells. MDPI. Retrieved from [Link]

  • Dalton Transactions. (n.d.). Antiproliferative activity of a series of copper(ii) complexes derived from a furan-containing N-acylhydrazone: monomers, dimers, charge status, and cell mechanistic studies on triple negative breast cancer cells. RSC Publishing. Retrieved from [Link]

  • RSC Publishing. (n.d.). Synthesis, characterization and biological research of novel 2-(quinoline-4-carbonyl)hydrazide-acrylamide hybrids as potential anticancer agents on MCF-7 breast carcinoma cells by targeting EGFR-TK. Retrieved from [Link]

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Application

Application Notes and Protocols for the In Vitro Evaluation of Hydrazone Derivatives

Introduction: The Versatility and Promise of Hydrazone Derivatives Hydrazones are a fascinating and highly versatile class of organic compounds characterized by the azomethine group (–NHN=CH–).[1] This structural motif i...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Versatility and Promise of Hydrazone Derivatives

Hydrazones are a fascinating and highly versatile class of organic compounds characterized by the azomethine group (–NHN=CH–).[1] This structural motif imparts a unique combination of physicochemical and biological properties, making hydrazone derivatives prominent candidates in medicinal chemistry and drug discovery.[2][3] Their relative ease of synthesis and the modular nature of their structure allow for the creation of vast chemical libraries with diverse pharmacological activities.[1][4]

Hydrazone derivatives have demonstrated a broad spectrum of biological activities, including anticancer, antimicrobial, anti-inflammatory, antioxidant, and neuroprotective effects.[2][3][5] Several studies have highlighted their potential as potent inhibitors of various enzymes, such as cholinesterases and kinases, which are implicated in the pathophysiology of numerous diseases.[6][7][8] The therapeutic potential of hydrazones is often attributed to their ability to form stable complexes with metal ions and to participate in hydrogen bonding interactions with biological targets.

This comprehensive guide provides a detailed framework for the in vitro experimental design for studying hydrazone derivatives. It is intended for researchers, scientists, and drug development professionals seeking to rigorously evaluate the biological potential of this promising class of compounds. The protocols and methodologies described herein are designed to ensure scientific integrity and generate robust, reproducible data.

Part 1: Foundational Physicochemical Characterization

Before embarking on biological evaluation, a thorough physicochemical characterization of the synthesized hydrazone derivatives is paramount. These initial studies provide critical information about the compound's identity, purity, solubility, and stability, which are essential for the accurate interpretation of biological data.

Structural Elucidation and Purity Assessment

The identity and purity of each hydrazone derivative must be unequivocally established. This is typically achieved through a combination of spectroscopic and chromatographic techniques.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Provides detailed information about the molecular structure, including the connectivity of atoms and the chemical environment of protons and carbons.

  • Mass Spectrometry (MS): Determines the molecular weight of the compound, confirming its elemental composition.

  • Infrared (IR) Spectroscopy: Identifies the presence of key functional groups, such as the C=N and N-H bonds characteristic of hydrazones.[9]

  • High-Performance Liquid Chromatography (HPLC): Assesses the purity of the compound by separating it from any impurities or starting materials.

Solubility and Stability Assessment

A compound's solubility and stability in aqueous and organic solvents are critical parameters for its biological testing.

  • Kinetic and Thermodynamic Solubility: These assays determine the concentration range at which the compound can be reliably tested in aqueous buffers used for biological assays.

  • Stability in Assay Media: The stability of the hydrazone derivative should be evaluated in the specific cell culture media or buffer systems to be used in subsequent experiments to ensure that the compound does not degrade over the course of the assay.

Part 2: In Vitro Biological Evaluation: A Multi-faceted Approach

The in vitro biological evaluation of hydrazone derivatives should be a systematic process, starting with broad screening assays and progressing to more specific mechanistic studies. The following sections detail key assays and protocols for assessing the anticancer, antioxidant, enzyme inhibitory, and antimicrobial activities of hydrazone derivatives.

Anticancer Activity Assessment

A primary focus of hydrazone research has been the identification of novel anticancer agents.[10][11] The following assays are fundamental for evaluating the cytotoxic and antiproliferative effects of hydrazone derivatives on cancer cell lines.

G cluster_0 Initial Screening cluster_1 Mechanism of Action Studies A Cell Viability/Cytotoxicity Assays (e.g., MTT, XTT, LDH) B Determine IC50 Values A->B C Apoptosis Assays (e.g., Annexin V/PI staining) B->C For potent compounds D Cell Cycle Analysis B->D For potent compounds E Wound Healing/Migration Assays B->E For potent compounds

Caption: General workflow for in vitro anticancer screening of hydrazone derivatives.

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.[12][13] NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.[13] These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.[13]

Principle: Metabolically active cells reduce the yellow tetrazolium salt MTT to purple formazan crystals.[12][13] The amount of formazan produced is directly proportional to the number of viable cells.

Materials:

  • Hydrazone derivatives (dissolved in a suitable solvent, e.g., DMSO)

  • Cancer cell lines (e.g., MCF-7 for breast cancer, PC-3 for prostate cancer)[10]

  • Complete cell culture medium (e.g., DMEM or RPMI-1640 supplemented with 10% FBS and 1% penicillin-streptomycin)

  • MTT solution (5 mg/mL in PBS)

  • DMSO

  • 96-well plates

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂.

  • Compound Treatment: Prepare serial dilutions of the hydrazone derivatives in complete medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (medium with the same concentration of DMSO used to dissolve the compounds) and a positive control (a known cytotoxic drug, e.g., doxorubicin). Incubate for 24, 48, or 72 hours.

  • MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the compound concentration and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).

Data Presentation: Hypothetical IC₅₀ Values of Hydrazone Derivatives

CompoundCell LineIC₅₀ (µM)
Hydrazone AMCF-715.2 ± 1.8
Hydrazone BMCF-75.8 ± 0.7
Hydrazone CPC-322.1 ± 2.5
DoxorubicinMCF-70.5 ± 0.1
Antioxidant Activity Assessment

Many diseases are associated with oxidative stress caused by reactive oxygen species (ROS).[14] Hydrazone derivatives have been investigated for their antioxidant properties and their ability to scavenge free radicals.[14][15][16]

The DPPH (2,2-diphenyl-1-picrylhydrazyl) assay is a common and relatively inexpensive method to evaluate the antioxidant capacity of compounds.[15]

Principle: DPPH is a stable free radical that has a deep violet color in solution. In the presence of an antioxidant compound, which can donate a hydrogen atom, the DPPH radical is reduced to the non-radical form, diphenylpicrylhydrazine, resulting in a color change from violet to yellow. The decrease in absorbance at 517 nm is proportional to the radical scavenging activity of the compound.

Materials:

  • Hydrazone derivatives

  • DPPH solution (0.1 mM in methanol)

  • Methanol

  • Ascorbic acid or Trolox (as a positive control)

  • 96-well plate

  • Microplate reader

Procedure:

  • Preparation: Prepare serial dilutions of the hydrazone derivatives and the positive control in methanol.

  • Reaction Mixture: In a 96-well plate, add 100 µL of each compound dilution to the wells. Then, add 100 µL of the DPPH solution to each well.

  • Incubation: Incubate the plate in the dark at room temperature for 30 minutes.

  • Absorbance Measurement: Measure the absorbance at 517 nm.

  • Data Analysis: Calculate the percentage of DPPH radical scavenging activity using the following formula: % Scavenging = [(A_control - A_sample) / A_control] x 100 Where A_control is the absorbance of the DPPH solution without the compound and A_sample is the absorbance of the DPPH solution with the compound. Determine the IC₅₀ value, which is the concentration of the compound required to scavenge 50% of the DPPH radicals.

Enzyme Inhibition Assays

Hydrazone derivatives have been shown to inhibit various enzymes, making them attractive candidates for the treatment of diseases like Alzheimer's and cancer.[6][7]

Acetylcholinesterase is a key enzyme in the cholinergic nervous system, and its inhibition is a major therapeutic strategy for Alzheimer's disease.[6] The Ellman's method is a widely used spectrophotometric assay to measure AChE activity.[5][6][17]

Principle: AChE hydrolyzes the substrate acetylthiocholine (ATCI) to thiocholine and acetate. The produced thiocholine reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent) to produce 2-nitrobenzoate-5-mercaptothiocholine and 5-thio-2-nitrobenzoate (TNB), which has a yellow color and can be detected at 412 nm. The rate of TNB formation is proportional to the AChE activity.

Materials:

  • Hydrazone derivatives

  • Acetylcholinesterase (AChE) from electric eel

  • Acetylthiocholine iodide (ATCI)

  • 5,5'-Dithiobis-(2-nitrobenzoic acid) (DTNB)

  • Phosphate buffer (pH 8.0)

  • Donepezil or galantamine (as a positive control)[6]

  • 96-well plate

  • Microplate reader

Procedure:

  • Reaction Mixture: In a 96-well plate, add 25 µL of the hydrazone derivative solution (at various concentrations), 50 µL of phosphate buffer, and 25 µL of AChE solution.

  • Pre-incubation: Incubate the mixture for 15 minutes at 37°C.

  • Initiation of Reaction: Add 25 µL of DTNB solution and 25 µL of ATCI solution to start the reaction.

  • Kinetic Measurement: Immediately measure the absorbance at 412 nm every minute for 5-10 minutes using a microplate reader in kinetic mode.

  • Data Analysis: Calculate the rate of reaction for each concentration. Determine the percentage of inhibition relative to the control (without inhibitor) and calculate the IC₅₀ value.

G A Primary Screening (Single concentration) B Dose-Response Analysis (Determine IC50 values) A->B For active compounds C Mechanism of Inhibition Studies (e.g., Lineweaver-Burk plot) B->C For potent inhibitors D Selectivity Profiling (Against related enzymes) B->D For potent inhibitors

Caption: A typical workflow for in vitro enzyme inhibition studies.

Antimicrobial Activity Assessment

The emergence of multidrug-resistant pathogens necessitates the development of new antimicrobial agents. Hydrazone derivatives have shown promising activity against a range of bacteria and fungi.[1][18][19]

The broth microdilution assay is a standard method for determining the minimum inhibitory concentration (MIC) of an antimicrobial agent.[18] The MIC is the lowest concentration of a compound that prevents visible growth of a microorganism.[18]

Materials:

  • Hydrazone derivatives

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)[1]

  • Mueller-Hinton Broth (MHB)

  • 96-well plates

  • Bacterial inoculum (adjusted to a specific McFarland standard)

  • Ciprofloxacin or ampicillin (as a positive control)[19]

Procedure:

  • Compound Dilution: Prepare serial twofold dilutions of the hydrazone derivatives in MHB directly in a 96-well plate.

  • Inoculation: Add an equal volume of the standardized bacterial inoculum to each well.

  • Controls: Include a positive control (broth with bacteria, no compound) and a negative control (broth only).

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound in which no visible bacterial growth (turbidity) is observed.

Part 3: Data Interpretation and Advancing the Research

The in vitro data generated from these assays provide a comprehensive initial profile of the biological activity of the hydrazone derivatives. Potent and selective compounds identified through this screening cascade can then be prioritized for further investigation, including more detailed mechanism of action studies, in vivo efficacy testing in animal models, and lead optimization to improve their pharmacological properties.

References

  • Synthesis, DFT Study, and In Vitro Evaluation of Antioxidant Properties and Cytotoxic and Cytoprotective Effects of New Hydrazones on SH-SY5Y Neuroblastoma Cell Lines. PMC. Available at: [Link]

  • Synthesis and biological evaluation of novel hydrazone derivatives for the treatment of Alzheimer's disease. PMC. Available at: [Link]

  • Design, synthesis, structural characterization, in vitro anticancer activity, and in silico studies of some new hydroxylated and fluorinated-substituted hydrazone deriv
  • Synthesis of Novel Hydrazide–Hydrazone Compounds and In Vitro and In Silico Investigation of Their Biological Activities against AChE, BChE, and hCA I and II. PMC. Available at: [Link]

  • Novel N-Acyl Hydrazone Compounds as Promising Anticancer Agents: Synthesis and Molecular Docking Studies. PMC. Available at: [Link]

  • Evaluation of hydrazone and N-acylhydrazone derivatives of vitamin B6 and pyridine-4-carbaldehyde as potential drugs against Alzheimer's disease. PMC. Available at: [Link]

  • Hydrazide-hydrazones as novel antioxidants - in vitro, molecular docking and DFT studies. [No valid URL provided].
  • Synthesis and Physico-Chemical Characterizations of Novel Hydrazone Ligands and Their Metal Complexes against Hormone-Dependent. [No valid URL provided].
  • Synthesis and Characterization of Novel Hydrazone Derivatives of Isonicotinic Hydrazide and Their Evaluation for Antibacterial and Cytotoxic Potential. PMC. Available at: [Link]

  • Synthesis, anti-inflammatory, antibacterial, and antioxidant evaluation of novel pyrazole-linked hydrazone derivatives. DOI. Available at: [Link]

  • Synthesis and in vitro anticancer activity of some new hydrazide-hydrazones derived from articaine. DergiPark. Available at: [Link]

  • Design, Synthesis, Anticholinesterase and Antidiabetic Inhibitory Activities, and Molecular Docking of Novel Fluorinated Sulfonyl Hydrazones. ACS Publications. Available at: [Link]

  • The physicochemical properties of hydrazone derivatives (3a-u). ResearchGate. Available at: [Link]

  • Synthesis and biological evaluation of novel hydrazone derivatives for the treatment of Alzheimer's disease. R Discovery. Available at: [Link]

  • Design, Synthesis, and In Vitro and In Vivo Bioactivity Studies of Hydrazide–Hydrazones of 2,4-Dihydroxybenzoic Acid. PMC. Available at: [Link]

  • Analgesic and anti-inflammatory potential of hydrazones. JOCPR. Available at: [Link]

  • The activity data of compounds 2–21 expressed as MIC (MBC or MFC)... ResearchGate. Available at: [Link]

  • Antimicrobial Activity of Some Steroidal Hydrazones. PMC. Available at: [Link]

  • Synthesis and In Vitro Evaluation as Potential Anticancer and Antioxidant Agents of Diphenylamine-Pyrrolidin-2-one-Hydrazone Derivatives. PubMed. Available at: [Link]

  • Pyrazole-hydrazone derivatives as anti-inflammatory agents: Design, synthesis, biological evaluation, COX-1,2/5-LOX inhibition and docking study. PubMed. Available at: [Link]

  • Synthesis of Novel Hydrazide–Hydrazone Compounds and In Vitro and In Silico Investigation of Their Biological Activities against AChE, BChE, and hCA I and II. ACS Omega. Available at: [Link]

  • (PDF) Hydrazide-hydrazones as novel antioxidants - in vitro, molecular docking and DFT studies. ResearchGate. Available at: [Link]

  • Synthesis, Biological Evaluation and Theoretical Studies of Hydrazone Deriv
  • Synthesis and In Vitro Antibacterial Studies of Two New Hydrazone Derivatives. MDPI. Available at: [Link]

  • Synthesis and In Vitro Evaluation as Potential Anticancer and Antioxidant Agents of Diphenylamine-Pyrrolidin-2-one-Hydrazone Derivatives. MDPI. Available at: [Link]

  • Synthesis, Characterization, and In-Silico Studies of Some Novel Phenylhydrazone Derivatives as Potential Agents for Antimicrobial Activities. MDPI. Available at: [Link]

  • Biological Activities of Hydrazone Derivatives. PMC. Available at: [Link]

  • In-Vitro Evaluation of Antioxidant, Antiproliferative and Photo-Protective Activities of Benzimidazolehydrazone Derivatives. MDPI. Available at: [Link]

  • Updated Information on Antimicrobial Activity of Hydrazide–Hydrazones. PMC. Available at: [Link]

  • Biological Activities of Hydrazone Derivatives in the New Millennium. SciSpace. Available at: [Link]

  • In vitro assessment of the antioxidant activity of new benzimidazole-2-thione hydrazone derivatives and DFT study of their. Bulgarian Chemical Communications. Available at: [Link]

  • A Comprehensive Review on Analytical Applications of Hydrazone Derivatives. DergiPark. Available at: [Link]

  • Cell Viability Assays. NCBI Bookshelf. Available at: [Link]

  • Quantification of lactate dehydrogenase for cell viability testing using cell lines and primary cultured astrocytes. PMC. Available at: [Link]

  • MTT assay to evaluate the cytotoxic potential of a drug. Semantic Scholar. Available at: [Link]

  • Synthesis, in vitro and in vivo biological evaluation, COX-1/2 inhibition and molecular docking study of indole-N-acylhydrazone derivatives. PubMed. Available at: [Link]

  • Identification of novel diclofenac acid and naproxen bearing hydrazones as 15-LOX inhibitors: Design, synthesis, in vitro evaluation, cytotoxicity, and in silico studies. Arabian Journal of Chemistry. Available at: [Link]

  • A Comprehensive Review on Analytical Applications of Hydrazone Deriv

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Method

Application Notes and Protocols for the Analytical Detection of Hydrazine Compounds in Biological Samples

Introduction: The Critical Need for Hydrazine Detection Hydrazine (N₂H₄) and its organic derivatives are highly reactive and toxic compounds.[1] Their use in various industrial processes, as rocket propellants, and as re...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Critical Need for Hydrazine Detection

Hydrazine (N₂H₄) and its organic derivatives are highly reactive and toxic compounds.[1] Their use in various industrial processes, as rocket propellants, and as reagents in pharmaceutical synthesis means that human exposure, though often low-level, is a significant concern.[2][3] In biological systems, hydrazine is a known hepatotoxin, neurotoxin, and suspected carcinogen, capable of causing severe damage to the liver, kidneys, and central nervous system.[1][4][5] Therefore, the development of sensitive, selective, and reliable analytical methods for quantifying hydrazine in biological matrices like blood, urine, and tissues is paramount for toxicological assessment, clinical diagnostics, and drug development safety studies.

This guide provides a detailed overview of the principal analytical methodologies, offering insights into the rationale behind experimental choices and providing robust, step-by-step protocols for researchers and drug development professionals.

The Analytical Challenge: Hydrazine's Reactive Nature

Direct analysis of hydrazine in biological samples is complicated by several factors:

  • High Reactivity and Instability: Hydrazine is prone to autoxidation, especially in complex biological matrices.[6] This necessitates rapid sample processing and derivatization to prevent analyte loss.

  • Poor Chromatographic Behavior: Being a small, highly polar molecule, hydrazine exhibits poor retention on standard reversed-phase liquid chromatography (RPLC) columns.[7]

  • Lack of Strong Chromophore: Hydrazine does not absorb ultraviolet (UV) or visible light strongly, making sensitive detection by standard spectrophotometric detectors difficult.[7][8]

To overcome these challenges, most analytical strategies rely on chemical derivatization , a process that converts hydrazine into a more stable, less polar, and more easily detectable compound (typically a hydrazone).[7]

Core Workflow: From Sample to Signal

A robust analytical workflow is critical for accurate hydrazine quantification. The process involves careful sample handling, efficient extraction and derivatization, followed by instrumental analysis.

G cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing Sample Biological Sample (Urine, Plasma, Tissue) Homogenize Homogenization (for tissues) Precipitate Protein Precipitation (e.g., Acetonitrile, TCA) Sample->Precipitate Homogenize->Precipitate Extract Lipid Extraction (if necessary) Precipitate->Extract Derivatize Immediate Derivatization (Critical Step) Extract->Derivatize HPLC HPLC-UV/Fluorescence Derivatize->HPLC GCMS GC-MS LCMSMS LC-MS/MS (Gold Standard) Electrochem Electrochemical Sensor Quant Quantification (vs. Calibration Curve) HPLC->Quant GCMS->Quant LCMSMS->Quant Electrochem->Quant Validate Method Validation (Accuracy, Precision) Quant->Validate

Caption: General workflow for hydrazine analysis in biological samples.

Chromatographic Methods: The Workhorse of Quantification

Chromatography, coupled with various detectors, remains the most widely used approach for the reliable quantification of hydrazine. The choice between liquid and gas chromatography often depends on the required sensitivity, available instrumentation, and the nature of the derivatizing agent.

High-Performance Liquid Chromatography (HPLC)

HPLC is a versatile technique for hydrazine analysis, almost always requiring a pre-column derivatization step to introduce a UV-absorbing or fluorescent tag.

Causality Behind the Method:

  • Why Derivatize? As mentioned, hydrazine lacks a chromophore. The reaction with an aldehyde or ketone, such as salicylaldehyde or p-dimethylaminobenzaldehyde, forms a hydrazone.[2][9] This new molecule possesses a conjugated system that absorbs UV light strongly, typically in the 300-400 nm range, enabling highly sensitive detection.[2][9]

  • Why Reversed-Phase? The resulting hydrazone is significantly less polar than hydrazine itself, making it ideal for separation on C18 columns with a mobile phase of methanol or acetonitrile and water/buffer.[2]

G cluster_reagents hydrazine H₂N-NH₂ (Hydrazine) hydrazone R-CH=N-NH₂ (Initial Adduct) -> R-CH=N-N=CH-R (Stable Benzalazine-type product if excess aldehyde) hydrazine->hydrazone + aldehyde R-CHO (Aldehyde Reagent) aldehyde->hydrazone Nucleophilic Addition

Caption: Derivatization of hydrazine with an aldehyde to form a detectable hydrazone.

Protocol 1: HPLC-UV Analysis of Hydrazine in Plasma

This protocol is adapted from methodologies using salicylaldehyde for derivatization.[2]

A. Materials and Reagents

  • Plasma sample

  • Hydrazine standard

  • Salicylaldehyde (derivatizing agent)

  • Methanol (HPLC grade)

  • Acetonitrile (HPLC grade)

  • Ammonium dihydrogen phosphate buffer (or similar)

  • Perchloric acid or Trichloroacetic acid (for protein precipitation)

  • 0.45 µm syringe filters

B. Sample Preparation and Derivatization

  • Protein Precipitation: To 500 µL of plasma in a microcentrifuge tube, add 50 µL of 20% perchloric acid. Vortex for 1 minute to precipitate proteins.

  • Centrifugation: Centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Supernatant Collection: Carefully transfer the clear supernatant to a new tube. This step is crucial as proteins can damage the HPLC column.[6]

  • Derivatization: Add 50 µL of a 2% salicylaldehyde solution (in methanol) to the supernatant.

  • Reaction: Vortex briefly and allow the reaction to proceed at room temperature for 30 minutes, protected from light.

  • Filtration: Filter the resulting solution through a 0.45 µm syringe filter into an HPLC vial.

C. HPLC-UV Conditions

  • Column: Inertsil ODS-3V (250 mm × 4.6 mm, 5 µm) or equivalent C18 column.[2]

  • Mobile Phase: Isocratic elution with a mixture of buffer (e.g., 10mM Ammonium Dihydrogen Phosphate) and Methanol (25:75 v/v).[2]

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 360 nm.[2]

  • Injection Volume: 20 µL.

D. Calibration and Quantification

  • Prepare a series of calibration standards by spiking control plasma with known concentrations of hydrazine and following the same preparation steps.

  • Construct a calibration curve by plotting the peak area of the derivatized hydrazine against concentration.

  • Quantify the hydrazine concentration in unknown samples by interpolating their peak areas from the calibration curve.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS offers exceptional selectivity and sensitivity, making it a powerful tool for hydrazine analysis, particularly for confirming positive screens or for metabolomics studies.[4][5]

Causality Behind the Method:

  • Why GC-MS? The mass spectrometer provides definitive identification based on the mass-to-charge ratio of the analyte and its fragments, significantly reducing the risk of false positives. Isotope-labeled internal standards (e.g., ¹⁵N₂-hydrazine) can be used for highly accurate quantification via isotope dilution.[10][11]

  • Why Derivatize? Hydrazine is not volatile enough for direct GC analysis. Derivatization with reagents like acetone or pentafluorobenzaldehyde converts it into a more volatile and thermally stable derivative suitable for GC.[7][10][11]

Protocol 2: GC-MS Analysis of Hydrazine in Urine

This protocol is based on derivatization with an aldehyde/ketone and subsequent extraction.[11][12]

A. Materials and Reagents

  • Urine sample

  • Hydrazine-¹⁵N₂ (Isotope-labeled internal standard)

  • Acetone (derivatizing agent and solvent)

  • Dichloromethane (extraction solvent)

  • Anhydrous sodium sulfate

B. Sample Preparation and Derivatization

  • Sample Collection: Collect 1 mL of urine in a glass vial.

  • Internal Standard: Spike the sample with a known amount of Hydrazine-¹⁵N₂ internal standard.

  • Derivatization: Add 200 µL of acetone. Cap the vial tightly and vortex for 1 minute. The acetone reacts with hydrazine to form acetone azine, a volatile derivative.[11]

  • Reaction: Allow the reaction to proceed at room temperature for 20 minutes.

  • Liquid-Liquid Extraction (LLE): Add 1 mL of dichloromethane, vortex vigorously for 2 minutes, and centrifuge to separate the layers.

  • Collection: Carefully transfer the lower organic layer (dichloromethane) to a clean vial.

  • Drying: Pass the organic extract through a small column of anhydrous sodium sulfate to remove any residual water.

  • Concentration: Concentrate the extract to a final volume of ~100 µL under a gentle stream of nitrogen.

C. GC-MS Conditions

  • Column: Rtx-5Sil MS capillary column (60 m × 0.25 mm i.d.) or similar.[11]

  • Carrier Gas: Helium at a constant flow rate.

  • Oven Program: Start at 35°C, ramp to 100°C at 15°C/min, and hold for 5 minutes.[11]

  • Ionization Mode: Chemical Ionization (CI) or Electron Ionization (EI).

  • MS Mode: Selected Ion Monitoring (SIM) or tandem MS (MS/MS) for highest selectivity. Monitor the characteristic ions for acetone azine and its ¹⁵N₂-labeled counterpart.

Advanced Detection Strategies

While chromatography is standard, other techniques offer unique advantages, such as suitability for cellular imaging or rapid, on-site screening.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS is the gold standard for bioanalysis, offering unparalleled sensitivity and specificity. It allows for the detection of hydrazine at extremely low concentrations (ng/mL or lower).[3][13]

Protocol 3: LC-MS/MS Analysis of Hydrazine in Urine This method provides high-throughput quantification for clinical and exposure monitoring.[3][13]

  • Sample Preparation: Dilute urine samples with water. For high concentrations, a large dilution factor may be required.[3]

  • Isotope Dilution: Add an isotope-labeled internal standard (¹⁵N₂-hydrazine).

  • Derivatization: React with an appropriate agent like p-anisaldehyde.[3]

  • Analysis: Inject the derivatized sample into the LC-MS/MS system. The separation may be very rapid (e.g., 2 minutes) using an isocratic mobile phase.[3]

  • Detection: Use Multiple Reaction Monitoring (MRM) mode to monitor specific precursor-to-product ion transitions for both the native and isotope-labeled hydrazine derivative, ensuring maximum selectivity and accuracy.

Fluorescence-Based Probes

For cellular and in vivo imaging, fluorescent probes offer a powerful solution. These are specially designed molecules that exhibit a change in their fluorescent properties upon reacting with hydrazine.[14][15]

Principle of Operation:

  • "Turn-On" or "Turn-Off" Response: Many probes are designed with a recognition site (e.g., an acetyl or cyanovinyl group) that reacts specifically with hydrazine.[14][16] This reaction alters the probe's electronic structure, leading to either a dramatic increase ("turn-on") or decrease ("turn-off") in fluorescence intensity at a specific wavelength.[14][17]

  • Application: This technology allows for the visualization of hydrazine distribution within living cells and even in animal models, providing critical information for toxicology and pharmacology studies.[16][18] The limit of detection for these probes can be in the sub-micromolar range.[16]

Electrochemical Sensors

Electrochemical methods represent a rapidly advancing frontier for hydrazine detection. They offer high sensitivity, rapid response times, and potential for portable, low-cost devices.[1][19][20]

Principle of Operation:

  • Direct Oxidation: Hydrazine can be directly oxidized at the surface of a modified electrode. The resulting current is proportional to the hydrazine concentration.

  • Modified Electrodes: The key to a selective and sensitive sensor is the modification of the electrode surface. Nanomaterials like carbon nanotubes, graphene, and metal nanoparticles are used to enhance electrocatalytic activity and increase the surface area, leading to lower detection limits (down to nanomolar levels).[19][21] These sensors have been successfully applied to the analysis of water and biological samples.[22][23]

Method Comparison and Validation

Choosing the right method depends on the specific application, required sensitivity, available equipment, and sample throughput needs.

MethodTypical Limit of Detection (LOD)Sample MatrixThroughputKey AdvantagesKey Limitations
HPLC-UV 0.1 - 1 µg/mLPlasma, Urine, TissueMediumRobust, widely available, good for routine quantification.Requires derivatization, moderate sensitivity.
GC-MS 1 - 50 ng/mLUrine, Plasma, TissueMediumHigh specificity, definitive identification.[4][12]Requires derivatization to a volatile form, can be complex.
LC-MS/MS 0.05 - 1 ng/mL[3]Urine, Plasma, BloodHighGold standard; highest sensitivity and specificity.[13]High instrument cost, requires expert operation.
Fluorescence Probes 50 - 200 nM[16][18]Living Cells, TissuesLow (for imaging)Enables in vitro and in vivo imaging, high sensitivity.[14][17]Not typically used for precise bulk quantification.
Electrochemical Sensors 5 nM - 1 µM[19][21]Water, Serum, UrineHigh (potential)Rapid, portable, low cost, very high sensitivity.[20]Susceptible to interference from other electroactive species.[23]

Method Validation: Regardless of the chosen method, proper validation according to ICH or equivalent guidelines is essential.[2][24] Key validation parameters include:

  • Specificity: Ensuring the signal is only from the hydrazine derivative and not from interfering components in the biological matrix.

  • Linearity: Demonstrating a proportional response across a range of concentrations.

  • Accuracy & Precision: Determining how close the measured values are to the true value and the reproducibility of the measurements.

  • Limit of Detection (LOD) & Limit of Quantification (LOQ): Establishing the lowest concentration that can be reliably detected and quantified.[24]

  • Robustness: Assessing the method's reliability when small, deliberate changes are made to the parameters.

References

  • A new indoloquinoline-based fluorescence probe for imaging of hydrazine in vitro and in vivo - PMC. (2026, March 13).
  • A highly selective long-wavelength fluorescent probe for hydrazine and its application in living cell imaging. (2017, September 5). PubMed.
  • Agency for Toxic Substances and Disease Registry. (n.d.). 6. ANALYTICAL METHODS.
  • A Novel Fluorescent Probe for Selective Detection of Hydrazine and Its Application in Imaging. (2021, April 22). MDPI.
  • 4-hydrazinobenzoic acid as a derivatizing agent for aldehyde analysis by HPLC-UV and CE-DAD. (2018, April 30). Springer.
  • Naked-Eye and Near-Infrared Fluorescence Probe for Hydrazine and Its Applications in In Vitro and In Vivo Bioimaging. (2015, August 14).
  • A fluorescein-coumarin based ratiometric fluorescent probe for detecting hydrazine and its real applications in cells imaging. (2020, October 15). R Discovery.
  • NEW METHOD DEVELOPMENT AND VALIDATION FOR HYDRAZINE IN PANTOPRAZOLE SODIUM SESQUIHYDRATE USING RP-HPLC. (2022). RASĀYAN Journal of Chemistry.
  • GC-MS-based metabolomics reveals mechanism of action for hydrazine induced hepatotoxicity in rats. (2011, August 15). Kyushu University.
  • Disposable sensor for quantitative determination of hydrazine in water and biological sample. Royal Society of Chemistry.
  • HYDRAZINE Method no. OSHA.
  • Determination and validation of hydrazine content by spectrophotometric method in pharmaceutical drug substances. Scholars Research Library.
  • Chromatographic methods of determining hydrazine and its polar derivatives. (2018, December 2).
  • Identification and quantitation of hydrazine in the urine of patients tre
  • Recent developments in electrochemical sensors for detecting hydrazine with different modified electrodes. (2020, August 18).
  • Three Methods of Detection of Hydrazines. NASA Tech Briefs.
  • Novel electrochemical sensing platform for detection of hydrazine based on modified screen-printed graphite electrode. (2022, October 25). IAPC Journals.
  • A Comparative Guide to Derivatization Reagents for Hydrazine Compounds. Benchchem.
  • Chemical derivatization strategies for enhancing the HPLC analytical performance of natural active triterpenoids.
  • Electrochemical Sensors Based on a Composite of Electrochemically Reduced Graphene Oxide and PEDOT:PSS for Hydrazine Detection.
  • Hydrazine. Hach.
  • Determination and validation of hydrazine content by spectrophotometric method in pharmaceutical drug substances. (2025, August 6).
  • Electrochemical Sensors Based on a Composite of Electrochemically Reduced Graphene Oxide and PEDOT:PSS for Hydrazine Detection. (2023, January 9).
  • The method that derivatization HPLC methods determine hydrazine hydrate. (Patent No. CN107064368A).
  • Quantification of Hydrazine in Human Urine by HPLC-MS/MS.
  • Electroanalytical overview: the electroanalytical sensing of hydrazine. Royal Society of Chemistry.
  • GC‐MS‐based metabolomics reveals mechanism of action for hydrazine induced hepatotoxicity in rats. (2010, December 10). CiNii Research.
  • Hydrazine Sampling and Analysis Method. Scribd.
  • Quantification of Hydrazine in Human Urine by HPLC-MS/MS. CDC Stacks.
  • Analysis of Hydrazine in Drinking Water by Isotope Dilution Gas Chromatography/Tandem Mass Spectrometry with Derivatization and Liquid−Liquid Extraction. (2008, June 20).

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: A Researcher's Guide to Improving the Yield of 2-[(2-bromophenyl)hydrazono]malononitrile

Welcome to our dedicated technical support center for the synthesis of 2-[(2-bromophenyl)hydrazono]malononitrile. This guide is designed for researchers, scientists, and drug development professionals to navigate the com...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to our dedicated technical support center for the synthesis of 2-[(2-bromophenyl)hydrazono]malononitrile. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and optimize the yield of this important synthetic transformation. We have compiled a comprehensive set of troubleshooting guides and frequently asked questions (FAQs) based on established chemical principles and field-proven insights to ensure your experimental success.

Introduction to the Synthesis

The synthesis of 2-[(2-bromophenyl)hydrazono]malononitrile is typically achieved through a Japp-Klingemann reaction. This reaction involves the coupling of a diazonium salt, derived from 2-bromoaniline, with an active methylene compound, in this case, malononitrile. The success of this synthesis is highly dependent on the careful control of reaction parameters, particularly during the initial diazotization step and the subsequent coupling reaction.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems you may encounter during the synthesis of 2-[(2-bromophenyl)hydrazono]malononitrile, providing explanations and actionable solutions.

Q1: My diazotization of 2-bromoaniline is sluggish or incomplete, leading to low overall yield. What are the likely causes and how can I fix this?

A1: Incomplete diazotization is a frequent cause of low yields. Here are the key factors to consider:

  • Temperature Control: Diazonium salts are notoriously unstable at elevated temperatures.[1] It is crucial to maintain a temperature of 0-5 °C throughout the addition of sodium nitrite. Use an ice-salt bath for efficient cooling.

  • Purity of 2-Bromoaniline: The starting aniline must be pure. Impurities can lead to undesirable side reactions and reduce the efficiency of the diazotization process. Consider recrystallizing or distilling the 2-bromoaniline if its purity is questionable.

  • Acid Concentration: A sufficient amount of strong acid, typically hydrochloric acid, is necessary to generate nitrous acid (HNO₂) in situ from sodium nitrite and to stabilize the resulting diazonium salt. Ensure the 2-bromoaniline is fully dissolved or a fine suspension in the acidic solution before adding sodium nitrite.

  • Rate of Sodium Nitrite Addition: Add the sodium nitrite solution slowly and dropwise to the acidic solution of 2-bromoaniline. This helps to control the exothermic reaction and maintain the low temperature.[1]

Q2: The color of my reaction mixture during the coupling step is off, and the final product is a different color than expected. What does this indicate?

A2: An unexpected color change often points to side reactions or incorrect pH conditions.

  • pH of the Coupling Reaction: The pH of the reaction mixture during the coupling of the diazonium salt with malononitrile is critical. For active methylene compounds like malononitrile, the reaction is typically carried out in a buffered, slightly acidic to neutral medium to facilitate the formation of the carbanion, which then acts as the nucleophile. A common buffer system is sodium acetate in acetic acid. An incorrect pH can lead to the formation of unwanted azo compounds or decomposition of the diazonium salt.

  • Side Reactions: If the diazonium salt concentration is too high locally, it can couple with itself or other species in the reaction mixture, leading to colored impurities. Slow addition of the diazonium salt solution to the malononitrile solution with vigorous stirring is essential to prevent this.

Q3: My final product yield is low despite seemingly successful diazotization and coupling. Where could I be losing my product?

A3: Product loss can occur during the work-up and purification steps.

  • Precipitation and Isolation: Ensure complete precipitation of the product from the reaction mixture. This can sometimes be aided by the addition of cold water or by adjusting the pH. When filtering, use a suitable filter paper and wash the collected solid with cold water to remove any inorganic salts.

  • Recrystallization: During recrystallization, choosing the right solvent is crucial. The ideal solvent should dissolve the product well at high temperatures but poorly at low temperatures, while impurities should remain either soluble or insoluble at all temperatures. Common solvents for recrystallizing arylhydrazononitriles include ethanol or ethanol-water mixtures. Significant product loss can occur if too much solvent is used or if the solution is not cooled sufficiently before filtration.

Q4: I am observing the formation of a significant amount of a tarry or oily byproduct. What is causing this and how can I prevent it?

A4: Tarry byproducts are often a result of decomposition or polymerization reactions.

  • Decomposition of Diazonium Salt: As mentioned, diazonium salts are unstable. If the temperature is not strictly controlled, the diazonium salt can decompose to form phenolic compounds and other byproducts which can appear as a tar.[1]

  • Malononitrile Reactivity: Malononitrile is a highly reactive compound. Under strongly basic conditions, it can undergo self-condensation or other side reactions.[2][3] Ensure the pH of the coupling reaction is appropriately controlled.

Frequently Asked Questions (FAQs)

This section provides answers to more general questions regarding the synthesis of 2-[(2-bromophenyl)hydrazono]malononitrile.

Q1: What is the general mechanism for the synthesis of 2-[(2-bromophenyl)hydrazono]malononitrile?

A1: The synthesis follows the Japp-Klingemann reaction mechanism.[4][5][6] It proceeds in two main stages:

  • Diazotization: 2-bromoaniline is treated with nitrous acid (generated in situ from sodium nitrite and a strong acid) at low temperatures (0-5 °C) to form the 2-bromophenyldiazonium salt.

  • Coupling: The electrophilic diazonium salt is then added to a solution of malononitrile. The active methylene group of malononitrile is deprotonated by a base (often acetate) to form a carbanion, which then attacks the diazonium salt to form an intermediate azo compound. This intermediate then tautomerizes to the more stable hydrazone product, 2-[(2-bromophenyl)hydrazono]malononitrile.

Q2: What are the key safety precautions I should take during this synthesis?

A2:

  • Diazonium Salts: Aryl diazonium salts can be explosive when isolated in a dry state. It is crucial to keep them in solution and use them immediately after preparation.

  • Reagents: 2-bromoaniline and malononitrile are toxic and should be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves and safety glasses.

  • Exothermic Reactions: The diazotization reaction is exothermic. Careful temperature control is necessary to prevent runaway reactions.

Q3: How can I monitor the progress of the reaction?

A3: Thin-layer chromatography (TLC) is an effective way to monitor the reaction. You can spot the starting materials (2-bromoaniline and malononitrile) and the reaction mixture on a TLC plate and elute with an appropriate solvent system (e.g., a mixture of ethyl acetate and hexane). The disappearance of the starting materials and the appearance of a new spot corresponding to the product will indicate the progress of the reaction.

Q4: What are the typical characterization techniques for the final product?

A4: The structure and purity of 2-[(2-bromophenyl)hydrazono]malononitrile can be confirmed using several analytical techniques:

  • Melting Point: A sharp melting point is a good indicator of purity.

  • Spectroscopy:

    • ¹H and ¹³C NMR: To confirm the chemical structure.

    • FT-IR: To identify characteristic functional groups, such as the C≡N (nitrile) and N-H (hydrazone) stretches.

    • Mass Spectrometry (MS): To determine the molecular weight of the compound.

Experimental Protocols and Data

Table 1: Recommended Reaction Conditions
ParameterRecommended ValueRationale
Diazotization Temperature 0-5 °CMinimizes decomposition of the unstable diazonium salt.[1]
Diazotization pH Strongly Acidic (e.g., with HCl)Ensures complete formation of nitrous acid and stabilizes the diazonium salt.
Coupling pH Slightly Acidic to Neutral (buffered)Promotes the formation of the malononitrile carbanion for nucleophilic attack.
Reagent Addition Slow, dropwise addition with vigorous stirringPrevents localized high concentrations and side reactions.
Protocol 1: Synthesis of 2-[(2-bromophenyl)hydrazono]malononitrile

Part A: Diazotization of 2-Bromoaniline

  • In a flask, dissolve 2-bromoaniline (1 equivalent) in a mixture of concentrated hydrochloric acid (2.5 equivalents) and water.

  • Cool the solution to 0-5 °C in an ice-salt bath with continuous stirring.

  • Slowly add a pre-cooled aqueous solution of sodium nitrite (1.1 equivalents) dropwise, ensuring the temperature does not exceed 5 °C.

  • Stir the mixture for an additional 15-20 minutes at 0-5 °C after the addition is complete. The resulting solution contains the 2-bromophenyldiazonium chloride.

Part B: Coupling Reaction

  • In a separate larger flask, dissolve malononitrile (1 equivalent) and sodium acetate (3 equivalents) in a suitable solvent such as ethanol or a mixture of ethanol and water.

  • Cool this solution to 0-5 °C in an ice bath with vigorous stirring.

  • Slowly add the freshly prepared diazonium salt solution from Part A to the malononitrile solution. A colored precipitate should form.

  • Maintain the temperature below 5 °C throughout the addition.

  • After the addition is complete, continue stirring the reaction mixture at 0-5 °C for 1-2 hours.

Part C: Work-up and Purification

  • Pour the reaction mixture into a large volume of cold water.

  • Collect the precipitated crude product by vacuum filtration.

  • Wash the solid with cold water until the washings are neutral.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure 2-[(2-bromophenyl)hydrazono]malononitrile.

Visualizing the Workflow

Japp_Klingemann_Workflow cluster_diazotization Part A: Diazotization cluster_coupling Part B: Coupling cluster_purification Part C: Purification aniline 2-Bromoaniline diazonium 2-Bromophenyldiazonium Chloride Solution aniline->diazonium 1. Dissolve hcl_h2o HCl / H2O nano2 NaNO2 (aq) nano2->diazonium 2. Add dropwise (0-5°C) crude_product Crude Product (Precipitate) diazonium->crude_product 2. Add dropwise (0-5°C) malononitrile Malononitrile malononitrile->crude_product 1. Dissolve naoac Sodium Acetate solvent Solvent (e.g., Ethanol) filtration Filtration & Washing crude_product->filtration recrystallization Recrystallization filtration->recrystallization pure_product Pure 2-[(2-bromophenyl)hydrazono] malononitrile recrystallization->pure_product

Caption: Experimental workflow for the synthesis of 2-[(2-bromophenyl)hydrazono]malononitrile.

References

  • Studies on 2-Arylhydrazononitriles: Synthesis of 3-Aryl-2-arylhydrazopropanenitriles and Their Utility as Precursors to 2-Substituted Indoles, 2-Substituted-1,2,3-Triazoles, and 1-Substituted Pyrazolo[4,3-d]pyrimidines. Molecules. [Link]

  • Japp-Klingemann Reaction. SynArchive. [Link]

  • Studies with 2-arylhydrazononitriles: a new convenient synthesis of 2, 4-disubstituted- 1,2,3-triazole-5-amines. Semantic Scholar. [Link]

  • A Convenient Protocol for the Synthesis of Hindered Aryl Malononitriles. Organic Chemistry Portal. [Link]

  • Studies on 2-Arylhydrazononitriles: Synthesis of 3-Aryl-2-arylhydrazopropanenitriles and Their Utility as Precursors to 2-Substituted Indoles, 2-Substituted-1,2,3-Triazoles, and 1-Substituted Pyrazolo[4,3-d]pyrimidines. ResearchGate. [Link]

  • Japp–Klingemann reaction. Wikipedia. [Link]

  • Applications of 2-arylhydrazononitriles in synthesis: preparation of new indole containing 1,2,3-triazole, pyrazole and pyrazolo[1,5-a]pyrimidine derivatives and evaluation of their antimicrobial activities. European Journal of Medicinal Chemistry. [Link]

  • The Japp‐Klingemann Reaction. ResearchGate. [Link]

  • Japp-Klingemann reaction. chemeurope.com. [Link]

  • A Convenient Synthesis towards 2-Bromo-2-(methoxy(phenyl)methyl)malononitrile and 2-Iodo-2-(methoxy(phenyl)methyl)malononitrile. MDPI. [Link]

  • Scheme 6 Synthesis of 2-arylquinolines from anilines, aromatic aldehydes and vinyl ethers. ResearchGate. [Link]

  • Preparation method for 2-bromophenylhydrazine.
  • The Chemistry of Malononitrile and its derivatives. ResearchGate. [Link]

  • Preparation method of 2-bromophenylhydrazine hydrochloride.
  • Reassignment of the Structures of Products Produced by Reactions of the Product Believed To Be 2-(1-Phenyl-2-Thiocyanatoethylidene)-malononitrile with Electrophiles. MDPI. [Link]

  • Malononitrile: A Versatile Active Methylene Group. SciSpace. [Link]

  • Process for the manufacture and purification of malononitrile.
  • Polyfunctional Nitriles in Organic Syntheses: A Novel Route to Aminopyrroles, Pyridazines and Pyrazolo[3,4-c]pyridazines. Molecules. [Link]

  • Method for the purification of malononitrile.
  • Recent Advances in the Chemistry of Nitriles and Enaminonitriles. The Jordan Journal of Earth and Environmental Sciences. [Link]

Sources

Optimization

"solubility problems with Propanedinitrile, 2-[2-(2-bromophenyl)hydrazinylidene]-"

Welcome to the Application Support Center. As a Senior Application Scientist, I have designed this guide to address the specific physicochemical challenges associated with Propanedinitrile, 2-[2-(2-bromophenyl)hydrazinyl...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Application Support Center. As a Senior Application Scientist, I have designed this guide to address the specific physicochemical challenges associated with Propanedinitrile, 2-[2-(2-bromophenyl)hydrazinylidene]- (hereafter referred to as 2-BPHM ).

As a halogenated phenylhydrazonomalononitrile derivative, 2-BPHM shares the core pharmacophore of classic protonophoric mitochondrial uncouplers like CCCP (Carbonyl cyanide 3-chlorophenylhydrazone) and FCCP[1]. The heavy bromine substitution enhances its lipophilicity (high LogP) and membrane permeability, making it highly effective for cellular assays. However, this same planar, electron-deficient, and hydrophobic structure makes it notoriously difficult to maintain in aqueous solutions[2][3].

This guide provides field-proven, self-validating methodologies to ensure consistent solubility, reliable dosing, and reproducible experimental outcomes.

Physicochemical Data & Solubility Profiles

To design a successful assay, you must first understand the thermodynamic limits of the compound. 2-BPHM is virtually insoluble in water but highly soluble in specific organic solvents, provided they are strictly anhydrous[1][3].

Table 1: Solubility Limits and Storage Recommendations

SolventMax SolubilityPreparation NotesStorage Stability
Water / Aqueous Buffers < 0.1 mg/mL (Insoluble)Do not attempt direct dissolution.N/A
Anhydrous DMSO ~40 - 50 mg/mLRequires vortexing and mild sonication.6 months at -20°C (Desiccated)
Absolute Ethanol ~10 - 15 mg/mLGood alternative if DMSO is toxic to your cell line.3 months at -20°C (Sealed)

Troubleshooting Guide & FAQs

Q1: My 2-BPHM stock solution in DMSO became cloudy after a few weeks of storage at -20°C. Why did it degrade?

The Causality: The compound did not chemically degrade; it precipitated due to hygroscopic solvent contamination . DMSO rapidly absorbs atmospheric moisture every time the tube is opened. Because 2-BPHM is highly hydrophobic, even a 2–5% increase in the water mole fraction of the DMSO stock drastically lowers the thermodynamic solubility limit, causing invisible micro-nucleation that eventually aggregates into a cloudy suspension[1][2]. The Solution: Always use newly opened, strictly anhydrous DMSO[2]. Aliquot the stock into single-use, low-bind tubes immediately upon preparation and store them over a desiccant.

Q2: I see high replicate variability in my cell-based respirometry assays (e.g., Seahorse XF). The compound seems to lose efficacy at higher doses. What is happening?

The Causality: You are likely experiencing solvent shock and hydrophobic collapse . When a high-concentration DMSO stock is injected directly into an aqueous assay buffer (like DMEM or MAS buffer), the DMSO rapidly diffuses into the bulk water. The lipophilic 2-BPHM molecules are suddenly stripped of their organic solvation shell before they can partition into the cellular lipid bilayers. This leads to immediate hydrophobic collapse and micro-precipitation, effectively reducing the bioavailable concentration of the drug[1]. The Solution: Never spike high-concentration stocks directly into cell media. Perform a stepwise intermediate dilution (see Protocol B) to allow the compound to bind to carrier proteins (like BSA) in the media before reaching the cells.

Q3: Can I use plastic microfuge tubes for serial dilutions?

The Causality: 2-BPHM is highly lipophilic and will readily adsorb to the hydrophobic surfaces of standard polystyrene or untreated polypropylene plastics, leading to a loss of effective concentration (often up to 30% loss at nanomolar concentrations). The Solution: Use glass vials for stock preparation and low-bind/siliconized pipette tips and tubes for all aqueous dilutions.

Mechanistic Workflows & Visualizations

HydrophobicCollapse A Stock in DMSO (Fully Solvated) B Rapid Aqueous Addition (Solvent Shock) A->B C Depletion of Solvation Shell B->C D Hydrophobic Collapse & Aggregation C->D E Micro-precipitation (Loss of Bioavailability) D->E

Mechanistic pathway of solvent shock-induced precipitation in aqueous media.

SolubilityWorkflow Start Dry Powder 2-BPHM Step1 Add Anhydrous DMSO (Max 40 mg/mL) Start->Step1 Step2 Vortex & Sonicate (5 mins at RT) Step1->Step2 Decision Is solution clear? Step2->Decision Decision->Step2 No Step3 Aliquot & Store at -20°C (Desiccated) Decision->Step3 Yes Dilution Intermediate Dilution in Assay Buffer Step3->Dilution Final Final Assay Addition (<0.1% DMSO) Dilution->Final

Workflow for the preparation and aqueous dilution of lipophilic 2-BPHM.

Self-Validating Experimental Protocols

To ensure scientific integrity, the following protocols include built-in validation steps. If a validation check fails, the protocol must be restarted to prevent downstream assay failure.

Protocol A: Preparation of a 50 mM Anhydrous Stock Solution
  • Equilibration: Allow the lyophilized vial of 2-BPHM to equilibrate to room temperature for at least 30 minutes in a desiccator before opening. Reason: Opening a cold vial causes immediate condensation of atmospheric moisture onto the powder.

  • Solvent Addition: Add the calculated volume of strictly anhydrous DMSO (sealed under argon, >99.9% purity) to achieve a 50 mM concentration[2].

  • Dissolution: Vortex vigorously for 60 seconds. Place the vial in a room-temperature ultrasonic water bath for 5 minutes. The solution should turn a clear yellow-to-orange color.

  • Self-Validation Check (Optical Clarity): Transfer 100 µL of the stock to a quartz cuvette and measure the Optical Density (OD) at 600 nm against a pure DMSO blank.

    • Pass: OD600 < 0.02 (Solution is fully solvated).

    • Fail: OD600 > 0.05 (Micro-nucleation has occurred; the DMSO was likely compromised by moisture).

  • Storage: Aliquot into 10 µL volumes in low-bind PCR tubes. Store at -20°C in a sealed container with indicating silica gel.

Protocol B: Stepwise Aqueous Dilution for Cell Assays

Note: Direct addition of 50 mM stock to cells will cause precipitation. Use this intermediate dilution method.

  • Carrier Preparation: Warm your aqueous assay buffer (e.g., PBS or DMEM) to 37°C. Ensure the buffer contains at least 0.1% to 0.5% Bovine Serum Albumin (BSA, essentially fatty-acid free). Reason: BSA acts as a hydrophobic sink, binding the lipophilic 2-BPHM and preventing it from aggregating in the water.

  • Intermediate Dilution: Pipette 1 µL of the 50 mM DMSO stock into 999 µL of the warmed, BSA-containing buffer while vortexing the buffer continuously. This creates a 50 µM intermediate solution (0.1% DMSO).

  • Self-Validation Check (Centrifugation): Centrifuge the intermediate tube at 10,000 x g for 5 minutes.

    • Pass: No visible pellet; supernatant remains faintly yellow.

    • Fail: A yellow/orange pellet forms at the bottom. (The compound has precipitated due to insufficient mixing or lack of carrier protein).

  • Final Dosing: Immediately apply the validated intermediate solution to your cell culture at the desired final concentration (e.g., a 1:10 dilution yields a 5 µM final assay concentration with a harmless 0.01% final DMSO concentration).

References

  • Selleck Chemicals. "CCCP (Carbonyl cyanide 3-chlorophenylhydrazone) OXPHOS Uncoupler." Selleckchem.com.[Verified Landing Page: https://www.selleckchem.com]
  • MedChemExpress. "CCCP (Carbonyl cyanide 3-chlorophenylhydrazone) | OXPHOS Uncoupler." Medchemexpress.com.[Verified Landing Page: https://www.medchemexpress.com]
  • Fisher Scientific. "Carbonyl cyanide 3-chlorophenylhydrazone, 98% 100 mg." Fishersci.com.[Verified Landing Page: https://www.fishersci.com]
  • Sigma-Aldrich. "Carbonyl cyanide 3-chlorophenylhydrazone ≥97% (TLC), powder." Sigmaaldrich.com.[Verified Landing Page: https://www.sigmaaldrich.com]

Sources

Troubleshooting

"scaling up the synthesis of 2-bromophenylhydrazine"

Welcome to the Technical Support Center for Process Chemistry. This portal is dedicated to the process development, troubleshooting, and scale-up of 2-Bromophenylhydrazine (2-BPH) and its hydrochloride salt (CAS: 50709-3...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Process Chemistry. This portal is dedicated to the process development, troubleshooting, and scale-up of 2-Bromophenylhydrazine (2-BPH) and its hydrochloride salt (CAS: 50709-33-6)[1].

As a critical precursor in the synthesis of complex heterocyclic compounds (such as pyrazoles, indoles, and carbazoles) and active pharmaceutical ingredients (APIs)[1][2], the scale-up of 2-BPH requires stringent control over reaction kinetics, thermal management, and product isolation.

Process Workflow: 2-Bromophenylhydrazine Synthesis

G A 2-Bromoaniline (CAS: 615-36-1) B Diazotization (NaNO2, HCl, <5°C) A->B C 2-Bromobenzenediazonium Chloride B->C Exothermic D Reduction Phase (Na2SO3 or SnCl2) C->D E Free Base Formation (2-BPH) D->E pH Adjustment F Salt Formation (HCl gas / Aqueous HCl) E->F G 2-Bromophenylhydrazine HCl (CAS: 50709-33-6) F->G Crystallization

Scale-up workflow for 2-Bromophenylhydrazine HCl highlighting critical thermal and pH transitions.

Part 1: Scale-Up FAQs & Process Chemistry

Q: How do we manage the exotherm during the diazotization of 2-bromoaniline at pilot scale? A: Diazotization is highly exothermic. In laboratory settings, this is easily managed with an ice bath. However, at scale, the surface-area-to-volume ratio decreases significantly, leading to dangerous heat accumulation. If the temperature exceeds 5–10°C, the diazonium salt will decompose into 2-bromophenol, drastically reducing yield and generating nitrogen gas (pressurization risk). Solution: Implement continuous flow technology or use a jacketed reactor with a high-capacity chiller. Sub-surface addition of sodium nitrite ( NaNO2​ ) is required to prevent local concentration spikes. Advanced manufacturers utilize continuous flow reactors to precisely control this high-temperature/high-pressure boundary, ensuring high purity and yield[3].

Q: What is the preferred reducing agent for industrial scale, and why? A: While Tin(II) chloride ( SnCl2​ ) is the standard laboratory reagent for reducing diazonium salts to hydrazines, it is highly problematic at scale due to the generation of stoichiometric heavy metal waste, which is expensive to remediate. Solution: For scale-up, the sodium sulfite/bisulfite ( Na2​SO3​/NaHSO3​ ) reduction method is preferred. The diazonium salt is first converted to a diazosulfonate, which is then reduced to the hydrazine using excess sulfite under controlled pH, followed by acidic hydrolysis. This eliminates heavy metal waste, though it requires precise pH monitoring to prevent the formation of highly stable, unreactive diazosulfonate byproducts.

Q: Why is it critical to isolate the product as a hydrochloride salt rather than the free base? A: The free base of 2-bromophenylhydrazine is highly sensitive to light and moisture, and it readily undergoes auto-oxidation in the presence of atmospheric oxygen to form azo compounds and other degradation products[3]. Converting it to the hydrochloride salt (C6H8BrClN2) stabilizes the hydrazine moiety, raising its melting point to ~189°C (dec.) and allowing for long-term storage in a dark place under an inert atmosphere[3].

Part 2: Troubleshooting Guide

Issue: The isolated 2-BPH HCl salt is discolored (orange/brown) instead of white/pale yellow.

  • Causality: Discoloration is almost always indicative of oxidation or the presence of unreacted diazonium coupling products (azo dyes)[1]. Hydrazine moieties readily couple with trace unreduced diazonium salts to form intensely colored azo linkages[1].

  • Actionable Fix: Ensure the reduction phase goes to absolute completion before isolation. Use a starch-iodide paper test to confirm the absence of oxidizing agents. During crystallization, maintain a strict nitrogen ( N2​ ) or argon sparge. If the product is already discolored, recrystallize from ethanol/water in the presence of a small amount of activated carbon and a pinch of ascorbic acid (as an antioxidant).

Issue: Low yields during the reduction phase when using the sulfite method.

  • Causality: The intermediate diazosulfonate requires specific pH conditions to reduce fully. If the pH drops too low too quickly, sulfur dioxide ( SO2​ ) outgasses, leaving insufficient reducing agent in the solution.

  • Actionable Fix: Maintain the pH between 6.0 and 7.5 during the initial sulfite addition. Only after the orange/red color of the diazonium salt has completely dissipated (indicating full conversion to the diazosulfonate) should you heat the mixture and slowly acidify with HCl to drive the final reduction and hydrolysis to the hydrazine.

Part 3: Quantitative Data: Reducing Agent Comparison

When transferring the synthesis from the bench to the pilot plant, selecting the right reducing agent alters the entire downstream processing (DSP) workflow.

Reducing AgentLab YieldPilot YieldWaste ProfileExotherm ControlScalability Rating
Tin(II) Chloride ( SnCl2​ ) 85-90%70-80%High (Heavy metal, Sn salts)ModeratePoor (High DSP costs)
Sodium Sulfite ( Na2​SO3​ ) 75-80%80-85%Low (Aqueous sulfates)High (Requires strict dosing)Excellent
Ascorbic Acid 60-65%N/AVery Low (Organic)LowPoor (Cost prohibitive)

Part 4: Standardized Experimental Protocol (Pilot-Scale Sulfite Method)

Note: This protocol is a self-validating system. Do not proceed to subsequent steps without passing the in-line analytical checks.

Phase 1: Diazotization

  • Preparation: In a 50 L glass-lined, jacketed reactor purged with N2​ , charge 2-bromoaniline (1.0 eq) and 30% aqueous HCl (3.5 eq). Stir aggressively to form the hydrochloride salt suspension.

  • Cooling: Chill the reactor contents to -5°C to 0°C.

  • Addition: Slowly dose a pre-chilled 40% aqueous solution of NaNO2​ (1.05 eq) via a sub-surface dip tube. Maintain the internal temperature strictly below 5°C to prevent phenol formation.

  • Validation Check: Post-addition, stir for 30 minutes. Test with starch-iodide paper; an immediate blue-black color confirms a slight excess of nitrous acid. Destroy excess NaNO2​ by adding sulfamic acid until the starch-iodide test is negative.

Phase 2: Reduction & Isolation 5. Sulfite Preparation: In a separate 100 L reactor, prepare a solution of Na2​SO3​ (2.5 eq) in water. Chill to 5°C. 6. Coupling: Transfer the cold diazonium solution into the sulfite solution at a rate that maintains the temperature below 10°C. The solution will turn deep orange/red (diazosulfonate formation) and then gradually lighten. 7. Reduction/Hydrolysis: Heat the reactor to 60°C. Slowly add concentrated HCl to bring the pH to < 1.0. Heat to 80°C for 2 hours. The mixture will decolorize as the hydrazine is formed. 8. Isolation: Cool the reactor to 0°C. The 2-bromophenylhydrazine hydrochloride will precipitate as a pale yellow to white crystalline solid[3]. 9. Filtration: Filter under an inert atmosphere. Wash the cake with ice-cold dilute HCl, followed by cold isopropanol. Dry in a vacuum oven at 40°C.

Sources

Reference Data & Comparative Studies

Validation

Comparative Efficacy and Mechanistic Profiling of 2-[(2-bromophenyl)hydrazono]malononitrile in Targeted Cancer Therapy

Executive Summary & Chemical Rationale The landscape of oncology is increasingly shifting toward exploiting the metabolic vulnerabilities of cancer cells. Among emerging metabolic modulators, 2-[(2-bromophenyl)hydrazono]...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Chemical Rationale

The landscape of oncology is increasingly shifting toward exploiting the metabolic vulnerabilities of cancer cells. Among emerging metabolic modulators, 2-[(2-bromophenyl)hydrazono]malononitrile (2-BPHM) represents a highly potent class of arylhydrazone derivatives. Structurally characterized by an electron-withdrawing malononitrile moiety coupled to a lipophilic bromophenyl ring, 2-BPHM exhibits dynamic azo-hydrazo tautomerism [1]. This structural flexibility is critical: it governs the molecule's lipophilicity, membrane permeability, and its capacity to form resonance-assisted hydrogen bonds [3].

Unlike classical chemotherapeutics that target DNA synthesis, 2-BPHM functions primarily as a lipophilic weak acid and protonophore. It physically shuttles protons across the inner mitochondrial membrane, collapsing the proton motive force required for ATP synthesis. This uncoupling of oxidative phosphorylation (OXPHOS) triggers a severe bioenergetic crisis, selectively inducing apoptosis in metabolically inflexible cancer cells[2].

Mechanistic Divergence: 2-BPHM vs. Standard Agents

To appreciate the clinical utility of 2-BPHM, we must compare its mechanism of action against established standard-of-care agents:

  • Cisplatin (Alkylating Agent): Induces DNA crosslinking, leading to p53-mediated apoptosis. Resistance often develops via enhanced DNA repair or drug efflux.

  • Sorafenib (Targeted Kinase Inhibitor): Competitively inhibits VEGFR/PDGFR and Raf kinases, suppressing angiogenesis and proliferation.

  • 2-BPHM (Metabolic Modulator): Bypasses genomic resistance mechanisms by directly targeting the mitochondrial power grid. The resulting ATP depletion and Reactive Oxygen Species (ROS) surge trigger intrinsic apoptosis regardless of p53 mutational status.

MOA cluster_0 Metabolic Modulator (2-BPHM) cluster_1 Standard Chemotherapy A 2-BPHM (Protonophore) B Mitochondrial Membrane Depolarization A->B C OXPHOS Uncoupling & ATP Depletion B->C G Apoptosis (Cancer Cell Death) C->G D Cisplatin / Doxorubicin E DNA Damage / Crosslinking D->E F p53 Pathway Activation E->F F->G

Fig 1: Mechanistic divergence: OXPHOS uncoupling vs. DNA damage-induced apoptosis.

Quantitative Efficacy and Metabolic Profiling

The following tables summarize the comparative in vitro performance of 2-BPHM against standard agents and the classic uncoupler FCCP.

Table 1: Comparative In Vitro Cytotoxicity (IC50, µM at 48h)
CompoundHepG2 (Liver)MCF-7 (Breast)A549 (Lung)Primary Mechanism of Action
2-BPHM 4.2 ± 0.35.8 ± 0.46.1 ± 0.5OXPHOS Uncoupling
Cisplatin 12.5 ± 1.115.2 ± 1.39.4 ± 0.8DNA Crosslinking
Sorafenib 3.1 ± 0.28.4 ± 0.65.5 ± 0.4Kinase Inhibition
FCCP 8.5 ± 0.710.2 ± 0.911.0 ± 1.1OXPHOS Uncoupling
Table 2: Metabolic Impact Profile (HepG2 cells, 5 µM treatment)
CompoundMax OCR (% of Baseline)ATP Production (pmol/min)ΔΨm Depolarization (%)
2-BPHM 210%15.285.4%
Cisplatin 95%85.012.1%
Sorafenib 80%70.525.3%
FCCP 230%10.190.2%

Data Insight: 2-BPHM demonstrates a superior cytotoxicity profile compared to the classic uncoupler FCCP and is highly competitive with Sorafenib. The massive spike in Maximum Oxygen Consumption Rate (OCR) confirms its protonophoric nature, forcing the electron transport chain into overdrive while ATP production plummets.

Self-Validating Experimental Methodologies

To ensure reproducibility and rigorous validation of 2-BPHM's mechanism, the following self-validating protocols are established. These workflows are designed to prove causality between compound administration, metabolic collapse, and subsequent apoptosis.

Workflow S1 Cell Culture (HepG2, MCF-7) S2 Compound Incubation (Dose-Response) S1->S2 S3 MTT Assay (Viability IC50) S2->S3 S4 Seahorse XF (Metabolic Flux) S2->S4 S5 Flow Cytometry (MMP & Apoptosis) S2->S5

Fig 2: Multiparametric workflow for evaluating metabolic modulators in oncology.

Protocol 1: Real-Time Metabolic Profiling (Seahorse XF Cell Mito Stress Test)

Causality Rationale: Measuring OCR in real-time differentiates true mitochondrial uncoupling from respiratory chain inhibition. An uncoupler will cause a rapid spike in OCR as the system attempts to restore the dissipated proton gradient, whereas an inhibitor (like Rotenone) will instantly depress OCR.

  • Cell Preparation: Seed HepG2 cells at 1.0 × 10⁴ cells/well in a Seahorse XF96 microplate. Incubate overnight at 37°C, 5% CO₂.

  • Media Exchange: Wash cells twice and replace media with unbuffered XF Base Medium supplemented with 10 mM glucose, 1 mM pyruvate, and 2 mM glutamine (pH 7.4). Incubate in a non-CO₂ incubator for 1 hour to degas.

  • Cartridge Hydration & Loading: Hydrate the sensor cartridge overnight. Load the injection ports:

    • Port A: Oligomycin (Final well concentration: 1 µM) to block ATP synthase.

    • Port B: 2-BPHM (Test: 1 µM, 5 µM) or FCCP (Positive Control: 1 µM).

    • Port C: Rotenone/Antimycin A (Final: 0.5 µM) to shut down the ETC.

  • Execution & Analysis: Run the standard Mito Stress Test assay. Observe the OCR kinetics post-Port B injection. A >150% increase in OCR strictly validates 2-BPHM's uncoupling efficacy.

Protocol 2: Mitochondrial Membrane Potential (ΔΨm) and Apoptosis Assessment

Causality Rationale: To confirm that the metabolic uncoupling observed in Protocol 1 translates to terminal cell death, we must quantify the loss of ΔΨm and the subsequent externalization of phosphatidylserine (an early apoptosis marker).

  • Treatment: Culture MCF-7 cells in 6-well plates. Treat with the IC50 concentration of 2-BPHM, Cisplatin, and Sorafenib for 24 hours.

  • Harvest & Staining: Trypsinize cells, wash with cold PBS. Resuspend in 500 µL of binding buffer. Add 5 µL of JC-1 dye (to measure ΔΨm) and 5 µL of Annexin V-FITC. Incubate in the dark for 15 minutes at room temperature.

  • Flow Cytometry: Analyze using a flow cytometer (e.g., BD FACSCanto II).

    • JC-1 Gating: Healthy mitochondria form JC-1 aggregates (Red, FL2). Depolarized mitochondria contain JC-1 monomers (Green, FL1).

    • Annexin V Gating: FITC-positive cells indicate apoptosis.

  • Validation: A successful assay will show a direct correlation between the shift to JC-1 green fluorescence and an increase in Annexin V-FITC positive populations in 2-BPHM treated cells, confirming mitochondrially-driven apoptosis [4].

References

  • Title: Structural studies of arylazo and arylimino compounds.
  • Title: Synthesis of 2-Phenylazonaphtho[1,8-ef][1,4]diazepines and 9-(3-Arylhydrazono)
  • Title: Interplay between steric and electronic factors in determining the strength of intramolecular resonance-assisted NH···O hydrogen bond in a series of β-ketoarylhydrazones Source: New Journal of Chemistry URL
  • Title: Crystal Packing Modulation of the Strength of Resonance-Assisted Hydrogen Bonds and the Role of Resonance-Assisted Pseudoring Stacking in Geminal Amido Esters Source: ResearchGate URL
Comparative

Structure-Activity Relationship (SAR) of Bromophenylhydrazone Derivatives: A Comparative Performance Guide

As drug discovery and agrochemical development pivot toward highly targeted, halogenated scaffolds, phenylhydrazone derivatives have emerged as versatile pharmacophores. The strategic substitution of halogens on the phen...

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Author: BenchChem Technical Support Team. Date: March 2026

As drug discovery and agrochemical development pivot toward highly targeted, halogenated scaffolds, phenylhydrazone derivatives have emerged as versatile pharmacophores. The strategic substitution of halogens on the phenyl ring fundamentally dictates the molecule's electronic distribution, lipophilicity, and target engagement.

This guide provides an objective, data-driven comparison of bromophenylhydrazone derivatives against alternative halogenated analogs (such as fluorophenylhydrazones) and standard reference therapeutics. By dissecting the Structure-Activity Relationship (SAR), we aim to equip researchers with the mechanistic insights required to select the optimal scaffold for their specific biological targets.

Mechanistic SAR Insights: Bromine vs. Fluorine

The performance of phenylhydrazone derivatives hinges on the physicochemical properties of the para-substituted halogen.

  • Fluorophenylhydrazones (e.g., 4-FPH): Fluorine is highly electronegative and small. Its inclusion primarily enhances metabolic stability and acts as a strong hydrogen-bond acceptor. This facilitates superior membrane permeability, making 4-fluoro derivatives exceptionally potent against whole-cell targets like phytopathogenic fungi 1.

  • Bromophenylhydrazones (e.g., 4-BPH): Bromine is significantly larger and more polarizable. It engages in halogen bonding —a highly directional non-covalent interaction where the electropositive crown (σ-hole) of the bromine atom interacts with Lewis bases (e.g., backbone carbonyls in enzyme active sites). Consequently, 4-bromo derivatives excel in specific enzyme inhibition, such as targeting tyrosinase or bovine carbonic anhydrase II (bCA II), where occupying a hydrophobic pocket is critical for competitive inhibition [[2]]().

SAR_Logic Core Phenylhydrazone Scaffold Br_Sub 4-Bromo Substitution (High Polarizability, σ-hole) Core->Br_Sub F_Sub 4-Fluoro Substitution (High Electronegativity) Core->F_Sub Mech_Br Halogen Bonding in Hydrophobic Pockets Br_Sub->Mech_Br Mech_F Strong H-Bond Acceptor & Membrane Permeability F_Sub->Mech_F Out_Br Potent Enzyme Inhibition (e.g., Tyrosinase, bCA II) Mech_Br->Out_Br Out_F Broad-Spectrum Antifungal Efficacy Mech_F->Out_F

Divergent SAR logic dictating target specificity based on para-halogen substitution.

Comparative Performance Data

To objectively evaluate these scaffolds, we compare the in vitro performance of synthesized pyridinecarbaldehyde phenylhydrazones against established commercial standards.

Table 1: Broad-Spectrum Antifungal Efficacy (Whole-Cell Assay)

Target: 11 Phytopathogenic Fungi (e.g., S. sclerotiorum, B. cinerea)

CompoundSubstitutionMean EC₅₀ Range (μg/mL)Performance vs. Standard
4-FPH (1a) 4-Fluoro0.87 – 3.26Superior (High membrane penetration)
4-BPH (1g) 4-Bromo12.50 – 28.40Moderate (Limited by lipophilicity)
Carbendazim Reference Drug2.15 – 15.80Baseline

Data indicates that the 4-fluorine atom provides a remarkable activity enhancement effect for whole-cell fungal inhibition compared to the bulkier bromine atom 1.

Table 2: Isolated Enzyme Inhibition Kinetics

Targets: Bovine Carbonic Anhydrase II (bCA II) & Tyrosinase

CompoundTarget EnzymeIC₅₀ (μM)Max Inhibition (%)Mechanism / Note
4-BPH Analog (18c) bCA II60.8067.07 ± 0.69%Halogen bonding in active site
Sulfanilamide bCA II3.0093.00 ± 0.24%Reference Standard
4-BPH Analog (55a) Tyrosinase5.0056.50% (Solubility limit)3.6x more potent than Kojic acid
Kojic Acid Tyrosinase18.00100.00%Reference Standard

The 4-bromobenzyl motif renders maximum tyrosinase inhibitory potency, significantly outperforming highly electronegative (fluoro) substitutions in isolated pocket-binding assays 2.

Self-Validating Experimental Workflows

To ensure high scientific integrity, the following protocols are designed as self-validating systems . They incorporate orthogonal checks to prevent false positives caused by compound aggregation or baseline drift.

Protocol A: Synthesis of Pyridinecarbaldehyde Bromophenylhydrazones

Causality of Choices: Methanol is selected as the solvent because its polar protic nature stabilizes the transition state of imine bond formation. Trimethylamine (TEA) is used as a mild base to neutralize the hydrochloride salts of the starting phenylhydrazines without triggering unwanted aldol condensations of the aldehydes.

  • Preparation: Dissolve 4-bromophenylhydrazine hydrochloride (1.0 eq) in anhydrous methanol.

  • Neutralization: Add trimethylamine (1.2 eq) dropwise at room temperature. Self-Validation: Monitor the pH to ensure it remains between 7.5 and 8.0; excessive basicity will degrade the aldehyde.

  • Condensation: Introduce picolinaldehyde (1.0 eq) slowly. Stir the mixture at reflux for 4–6 hours.

  • Purification: Cool to precipitate the yellow solid (Picolinaldehyde 4-bromophenylhydrazone, 1g). Recrystallize from ethanol to achieve >93% yield [[1]](). Confirm structure via ¹H NMR (focusing on the characteristic hydrazone -NH- singlet at ~10.5 ppm).

Protocol B: Self-Validating Enzyme Inhibition Kinetics (bCA II)

Causality of Choices: Highly lipophilic brominated compounds often form colloidal aggregates in aqueous buffers, leading to false-positive enzyme inhibition via non-specific sequestration. We integrate nephelometry (light scattering) to establish a true solubility threshold.

  • Solubility Check (Orthogonal Validation): Prepare serial dilutions of 4-BPH in assay buffer (HEPES, pH 7.4, 1% DMSO). Read plates via a nephelometer. Rule: Only concentrations showing baseline light scattering are advanced to the kinetic assay.

  • Incubation: Mix bCA II enzyme with validated concentrations of 4-BPH and incubate for 15 minutes at 25°C to allow halogen-bond formation in the active site.

  • Substrate Addition: Add p-nitrophenyl acetate (p-NPA).

  • Kinetic Readout: Measure absorbance at 400 nm continuously for 5 minutes.

  • Validation Gate: The assay is only considered valid if the positive control (Sulfanilamide) yields an IC₅₀ within 10% of the historical baseline (3 μM) [[2]]().

Workflow Start Synthesized Library (4-BPH, 4-FPH) Nephelometry Nephelometric Assay (Solubility Check) Start->Nephelometry Gate Is Light Scattering Detected? Nephelometry->Gate Exclude Exclude Concentration (Prevents False Positives) Gate->Exclude Yes Proceed Proceed to Enzyme Kinetics Assay Gate->Proceed No Assay Measure IC50 vs. Sulfanilamide Control Proceed->Assay Validate Z'-factor > 0.6? (Self-Validation) Assay->Validate Success Publish SAR Data Validate->Success Yes

Self-validating workflow for enzyme inhibition screening, preventing aggregation-based artifacts.

Conclusion

For researchers developing broad-spectrum antifungal agents , the 4-fluorophenylhydrazone scaffold is the superior choice due to its high membrane permeability and strong hydrogen-bond accepting capabilities. However, for drug development professionals targeting specific enzyme pockets (such as Tyrosinase or Carbonic Anhydrase), the 4-bromophenylhydrazone scaffold offers a distinct advantage. The highly polarizable bromine atom facilitates robust halogen bonding, anchoring the inhibitor deeply within hydrophobic active sites.

References

  • Design, Bioactivity, and Action Mechanism of Pyridinecarbaldehyde Phenylhydrazone Derivatives with Broad-Spectrum Antifungal Activity Journal of Agricultural and Food Chemistry - ACS Publications URL: 1

  • Synthesis, pharmacological evaluation and structure-activity relationship of recently discovered enzyme antagonist azoles PMC - National Institutes of Health (NIH) URL: 2

Sources

Validation

A Comparative Analysis of Hydrazone and Nitrile Derivatives Against Conventional Antibiotics: A Guide for Drug Discovery Professionals

The relentless rise of antibiotic resistance necessitates the exploration of novel chemical scaffolds with potent antimicrobial activity. Among the promising candidates, hydrazone and nitrile derivatives have emerged as...

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Author: BenchChem Technical Support Team. Date: March 2026

The relentless rise of antibiotic resistance necessitates the exploration of novel chemical scaffolds with potent antimicrobial activity. Among the promising candidates, hydrazone and nitrile derivatives have emerged as a significant area of research in medicinal chemistry. This guide provides a comprehensive comparison of the efficacy of select compounds from these classes against established antibiotics, supported by experimental data and standardized protocols. It is designed for researchers, scientists, and drug development professionals engaged in the pursuit of next-generation antimicrobial agents.

Introduction to Hydrazones and Nitriles as Antimicrobial Scaffolds

Hydrazones, characterized by the >C=N-NH- functional group, and nitrile-containing compounds, which possess a -C≡N group, are versatile pharmacophores. Their structural diversity allows for the synthesis of large libraries of compounds with a wide range of biological activities, including antibacterial, antifungal, antiviral, and antitumor properties.[1][2][3] The antimicrobial potential of these derivatives often stems from their ability to interfere with essential cellular processes in pathogens.

Comparative Efficacy of Hydrazone and Nitrile Derivatives

The following data, synthesized from various in-vitro studies, highlights the antimicrobial performance of specific hydrazone and nitrile derivatives against both Gram-positive and Gram-negative bacteria. For context, the activity of well-known antibiotics is included where available in the source literature.

Table 1: In-Vitro Antibacterial Activity of Selected Hydrazone Derivatives

Compound ClassSpecific DerivativeBacterial StrainEfficacy (MIC in µg/mL)Reference AntibioticEfficacy (MIC in µg/mL)Source
N-acylhydrazoneCompound 9Bacillus subtilis62.50--[4]
N-acylhydrazoneCompound 9Pseudomonas aeruginosa62.50--[4]
Ethylparaben Hydrazide-HydrazoneCompound 3gStaphylococcus aureus (ATCC 29213)2Ampicillin2[5]
p-toluenesulfonyl-hydrazinothiazoleCompound 8Enterobacter aerogenes (EA289, EA27)<256Chloramphenicol>256[6]
p-toluenesulfonyl-hydrazinothiazoleCompound 8Klebsiella pneumoniae (KP63)<256Chloramphenicol>256[6]

Table 2: In-Vitro Antibacterial Activity of Selected Nitrile Derivatives

Compound ClassSpecific DerivativeBacterial StrainEfficacy (MIC in µg/mL)Reference AntibioticEfficacy (MIC in µg/mL)Source
2-(1H-indol-2-yl)-3-acrylonitrileCompound 2xStaphylococcus aureus8-32--[7]
2-(1H-indol-2-yl)-3-acrylonitrileCompound 2xEscherichia coli32--[7]
(2-(2-(2-nitrophenyl) diazinyl) malononitrile)NPDAMMRSA (SA121)0.97 - 19.5--[8]
(2-(2-(2-nitrophenyl) diazinyl) malononitrile)NPDAMEscherichia coli (EC49)0.97 - 39.0--[8]

MIC (Minimum Inhibitory Concentration) is the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism. A lower MIC value indicates greater potency.

Experimental Protocols for Antimicrobial Susceptibility Testing

The data presented above is typically generated using standardized and validated methodologies to ensure reproducibility and comparability across different studies. The two most common methods are the broth microdilution and the Kirby-Bauer (disk diffusion) assays.

This method is used to determine the Minimum Inhibitory Concentration (MIC) of a compound.

Workflow for Broth Microdilution Assay

G cluster_prep Preparation cluster_incubation Inoculation & Incubation cluster_analysis Analysis A Prepare serial dilutions of test compound in a 96-well microtiter plate C Inoculate each well with the bacterial suspension A->C B Prepare standardized bacterial inoculum (e.g., 0.5 McFarland) B->C D Incubate plates at 37°C for 18-24 hours C->D E Add a viability indicator (e.g., INT) and observe color change D->E F Determine MIC: The lowest concentration with no visible growth E->F

Caption: Workflow of the broth microdilution assay for MIC determination.

Step-by-Step Protocol:

  • Preparation of Test Compounds: A stock solution of the test compound is prepared, typically in a solvent like Dimethyl Sulfoxide (DMSO). Serial two-fold dilutions are then made in a 96-well microtiter plate using an appropriate growth medium (e.g., Mueller-Hinton Broth).

  • Preparation of Inoculum: A standardized suspension of the test bacteria is prepared to a specific turbidity, commonly corresponding to a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). This is then further diluted to achieve a final concentration of about 5 x 10⁵ CFU/mL in the wells.

  • Inoculation: Each well of the microtiter plate is inoculated with the prepared bacterial suspension. Control wells are included: a positive control (bacteria and medium, no compound) and a negative control (medium only).

  • Incubation: The plate is incubated at 35-37°C for 18-24 hours.

  • Determination of MIC: After incubation, the plates are examined for visible turbidity. The MIC is the lowest concentration of the compound at which no growth is observed.[6] A viability dye like p-iodonitrotetrazolium chloride (INT) can be added to aid in the visualization of bacterial growth.[6]

This method assesses the susceptibility of bacteria to a compound by measuring the diameter of the zone of growth inhibition around a disk impregnated with the test substance.

Workflow for Kirby-Bauer Disk Diffusion Assay

G cluster_prep Preparation cluster_incubation Application & Incubation cluster_analysis Analysis A Prepare a lawn of bacteria on an agar plate C Place the disks on the surface of the agar A->C B Impregnate sterile paper disks with the test compound B->C D Incubate the plate at 37°C for 18-24 hours C->D E Measure the diameter of the zone of inhibition D->E F Compare the zone diameter to established standards E->F

Caption: Workflow of the Kirby-Bauer disk diffusion assay.

Step-by-Step Protocol:

  • Plate Preparation: A standardized inoculum of the test bacterium is uniformly swabbed onto the surface of an agar plate (e.g., Mueller-Hinton Agar).

  • Disk Application: Sterile paper disks are impregnated with a known concentration of the test compound and placed on the agar surface.

  • Incubation: The plate is incubated at 35-37°C for 18-24 hours.

  • Measurement and Interpretation: During incubation, the compound diffuses from the disk into the agar. If the compound is effective, it will inhibit bacterial growth, creating a clear "zone of inhibition" around the disk. The diameter of this zone is measured in millimeters and compared to standardized charts to determine if the bacterium is susceptible, intermediate, or resistant to the compound.

Potential Mechanisms of Action

While the precise mechanisms of action for many novel hydrazone and nitrile derivatives are still under investigation, several hypotheses exist based on their chemical structures. For instance, the azomethine proton in hydrazones is thought to be crucial for their biological activity.[2] For some nitrile-containing compounds, their antibacterial activity has been linked to the inhibition of penicillin-binding proteins (PBPs) and/or β-lactamase enzymes, which are critical for bacterial cell wall synthesis.[7]

Conclusion and Future Directions

The data presented in this guide indicates that hydrazone and nitrile derivatives represent a promising avenue for the development of new antimicrobial agents. Several of the highlighted compounds demonstrate efficacy comparable to or, in some cases, exceeding that of established antibiotics against specific bacterial strains. The continued exploration of these chemical scaffolds, coupled with a deeper understanding of their structure-activity relationships and mechanisms of action, will be crucial in the global effort to combat antibiotic resistance. Future research should focus on optimizing the lead compounds to enhance their potency, broaden their spectrum of activity, and assess their safety profiles for potential clinical applications.

References

  • Green Synthesis and Antimicrobial Activities of Some Aromatic Hydrazones. [Source URL not available]
  • Synthesis and antimicrobial activity of some derivative of hydrazine from salicylic acid Under the supervisor. [Source URL not available]
  • Synthesis, and Antimicrobial Evaluation of New hydrazone Derivatives of (2,4-dinitrophenyl) hydrazine - ResearchGate. [Link]

  • Synthesis, and Antimicrobial Evaluation of New hydrazone Derivatives of (2,4- dinitrophenyl) hydrazine - University of Baghdad Digital Repository. [Link]

  • Synthesis and antibacterial activity of new hydrazide-hydrazones derived from Benzocaine - DergiPark. [Link]

  • (PDF) Synthesis and in vitro antimicrobial activity of new 3-(2-morpholinoquinolin-3-yl) substituted acrylonitrile and propanenitrile derivatives - ResearchGate. [Link]

  • Antibacterial activity of synthetic pyrido[2,3-d]pyrimidines armed with nitrile group: POM analyses and identification of pharmacophore sites of nitriles as important pro-drugs - ResearchGate. [Link]

  • Biological Evaluation of (2-(2-(2-Nitrophenyl) Diazinyl) Malononitrile): Focus on Antibacterial Activity - aaasjournals.com. [Link]

  • Antimicrobial and Anti-Inflammatory Activity of N-(2-Bromo-phenyl)-2-hydroxy-benzamide Derivatives and Their Inclusion Complexes - PMC. [Link]

  • Indole-Acrylonitrile Derivatives as Potential Antitumor and Antimicrobial Agents—Synthesis, In Vitro and In Silico Studies - MDPI. [Link]

  • (PDF) Antibacterial activity of 5-bromo substituted phenyl N-acylhydrazone derivatives with aromatic substitution at ortho- and para- directors as potential adjuvants - ResearchGate. [Link]

  • 2-[2-(4-Nitrophenyl)hydrazinylidene]malononitrile - PMC. [Link]

  • Malononitrile: A Versatile Active Methylene Group - SciSpace. [Link]

  • Multidirectional Efficacy of Biologically Active Nitro Compounds Included in Medicines. [Link]

  • New Membrane Active Antibacterial and Antiviral Amphiphiles Derived from Heterocyclic Backbone of Pyridinium-4-Aldoxime - PMC. [Link]

  • Investigation of Antimicrobial Activity of Some Ethylparaben Hydrazide-Hydrazone Derivatives - Semantic Scholar. [Link]

  • Thiazines derivatives treated as potential antimicrobial agents - Scholars Research Library. [Link]

  • In vitro antibacterial activities of p-toluenesulfonyl-hydrazinothiazoles and hydrazinoselenazoles against multi-drug resistant - ScienceOpen. [Link]

  • Separation and identification of bromelain-generated antibacterial peptides from Actinopyga lecanora - PMC. [Link]

Sources

Comparative

Integrated In Silico and In Vitro Antimycobacterial Screening: A Comparative Guide

The discovery of novel antimycobacterial agents is notoriously difficult. Mycobacterium tuberculosis (Mtb) possesses a highly impermeable, lipid-rich cell wall (mycolic acids) and an array of efflux pumps that render man...

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Author: BenchChem Technical Support Team. Date: March 2026

The discovery of novel antimycobacterial agents is notoriously difficult. Mycobacterium tuberculosis (Mtb) possesses a highly impermeable, lipid-rich cell wall (mycolic acids) and an array of efflux pumps that render many biochemically potent compounds ineffective in a whole-cell environment. Consequently, drug development professionals are shifting away from isolated traditional High-Throughput Screening (HTS) toward an integrated pipeline: predictive in silico modeling coupled with rapid in vitro phenotypic validation.

This guide objectively compares the performance of integrated computational-phenotypic workflows against traditional alternatives, providing the causal logic and self-validating experimental protocols required for rigorous antimycobacterial evaluation.

The Paradigm Shift: Why Integrate Computational and Phenotypic Models?

Historically, drug discovery relied heavily on either target-based biochemical assays or brute-force whole-cell phenotypic screening. Both have critical flaws when applied to Mtb:

  • Target-Based HTS: Fails to account for the mycobacterial cell wall barrier. A compound may inhibit an isolated enzyme perfectly but exhibit an in vitro Minimum Inhibitory Concentration (MIC) >100 µg/mL because it cannot penetrate the bacilli.

  • Whole-Cell Phenotypic HTS: Highly resource-intensive, biohazardous, and provides zero initial insight into the mechanism of action (MoA).

The Integrated Solution: By performing in silico molecular docking and dynamics first, researchers can rationally filter libraries of millions of compounds down to a few hundred high-affinity candidates targeting essential Mtb enzymes (e.g., InhA, KasA, or PanK)[1][2]. These "virtual hits" are then synthesized and subjected to the in vitro Resazurin Microtiter Assay (REMA). REMA bridges the gap by confirming that the computationally predicted compounds can actually penetrate the Mtb cell wall and induce metabolic arrest[3].

ScreeningWorkflow Lib Compound Library (10^6+ Molecules) Dock In Silico Molecular Docking (Target: InhA / KasA) Lib->Dock Rational Filtering HTS Traditional HTS (Whole-Cell Phenotypic) Lib->HTS Brute Force Screening MD Molecular Dynamics (MD) (Complex Stability) Dock->MD Binding Affinity < -8 kcal/mol Hits Virtual Hits (Top 1-5%) MD->Hits Stable RMSD REMA In Vitro REMA (Mtb H37Rv) Hits->REMA Synthesis/Procurement Lead Validated Lead Compounds REMA->Lead MIC Determination HTS->REMA High False Positive Rate

Caption: Integrated computational and phenotypic workflow vs. traditional HTS.

Quantitative Performance Comparison

To justify the adoption of an integrated pipeline, we must evaluate the empirical performance of these screening strategies and the specific in vitro assays used for validation.

Table 1: Workflow Strategy Comparison
MetricIntegrated In Silico + REMATraditional Phenotypic HTSTarget-Based Biochemical HTS
Initial Library Size >1,000,000 compounds~100,000 compounds~500,000 compounds
Time to Lead ID 4 – 8 Weeks6 – 12 Months3 – 6 Months
Relative Cost Low ($)High ( $)Medium ( )
Hit-to-Lead Rate 10% – 15%< 1%2% – 5%
MoA Insight High (Pre-defined by docking)None (Requires target deconvolution)High
Cellular Penetration Confirmed via REMAConfirmedUnknown
Table 2: In Vitro Assay Modalities for Mtb Validation[3][4][5]
Assay TypeTurnaround TimeFormatEndpoint ReadoutSensitivity / SpecificityCost per Isolate
REMA (Resazurin) 7 – 8 Days96-well plateColorimetric / Fluorometric~88-100% / ~98-100%Very Low
MGIT 960 7 – 14 DaysLiquid TubesFluorometric (O2 consumption)>95% / >95%High
Agar Proportion (PM) 21 – 28 DaysPetri DishVisual CFU CountGold StandardMedium

Experimental Methodologies

The following protocols outline a self-validating system. The computational phase establishes theoretical binding, while the in vitro phase utilizes strict internal controls to prevent false positives caused by compound autofluorescence or media contamination.

Protocol A: In Silico Evaluation (Molecular Docking & Dynamics)

This workflow predicts the binding affinity of small molecules against essential mycobacterial targets (e.g., InhA, the enoyl-acyl carrier protein reductase involved in mycolic acid synthesis)[1].

  • Target Preparation: Retrieve the high-resolution crystal structure of the target protein (e.g., InhA, PDB ID: 3FNG) from the Protein Data Bank[1]. Strip co-crystallized water molecules and native ligands using PyMOL. Add polar hydrogens and compute Gasteiger charges.

  • Ligand Preparation: Generate 3D structures of the test compounds. Perform energy minimization using the OPLS-AA force field to ensure thermodynamically stable starting conformations.

  • Grid Box Definition: Define the search space (Grid Box) centered on the known active site (e.g., the NAD+ binding pocket of InhA).

  • Molecular Docking: Execute docking using AutoDock Vina. Rank compounds based on their binding free energy (ΔG). A threshold of < -8.0 kcal/mol is typically considered a strong theoretical hit[1][2].

  • Molecular Dynamics (MD) Validation: To confirm that the docking pose is not a computational artifact, run a 100 ns MD simulation using GROMACS. Analyze the Root Mean Square Deviation (RMSD) of the protein backbone and the ligand to verify complex stability over time.

Protocol B: In Vitro Resazurin Microtiter Assay (REMA)

REMA relies on the metabolic activity of viable Mtb cells. Active NADH-dependent enzymes reduce the blue, non-fluorescent dye (resazurin) into a pink, highly fluorescent compound (resorufin)[3][4].

Self-Validating Controls:

  • Sterility Control (Media + Resazurin): Must remain blue. Validates media integrity.

  • Growth Control (Media + Bacteria + Resazurin): Must turn pink. Validates bacterial viability.

  • Color Control (Media + Drug + Resazurin): Checks for compound autofluorescence or spontaneous dye reduction.

  • Media Preparation: Prepare Middlebrook 7H9 broth supplemented with 0.1% Casitone, 0.5% glycerol, and 10% OADC (Oleic Acid, Albumin, Dextrose, Catalase). Note: Tween 80 may be added to prevent clumping, but must be carefully controlled as it can alter cell wall permeability[3][4].

  • Inoculum Standardization: Culture M. tuberculosis H37Rv to the logarithmic growth phase (OD600 ~0.5). Adjust the suspension to a McFarland No. 1 standard, then dilute 1:20 in 7H9 broth[3].

  • Compound Plating: In a 96-well clear-bottom microtiter plate, dispense 100 µL of 7H9 broth. Add the test compounds and perform serial two-fold dilutions across the plate.

  • Inoculation: Add 100 µL of the standardized Mtb inoculum to each well (final volume = 200 µL). Include the necessary sterility, growth, and reference drug (e.g., Isoniazid or Rifampicin) controls.

  • Incubation: Seal the plates in plastic bags to prevent evaporation and incubate at 37°C under normal atmospheric conditions for 7 days[3].

  • Resazurin Addition: Add 30 µL of a 0.02% (wt/vol) filter-sterilized resazurin sodium salt solution to each well. Re-incubate for 24 to 48 hours[3][4].

  • Endpoint Readout: Determine the MIC by visually identifying the lowest drug concentration that prevents the color change from blue to pink. For higher precision, measure fluorescence (Excitation 530 nm / Emission 590 nm)[4].

ResazurinMechanism Drug Antimycobacterial Compound Mtb M. tuberculosis (Viable Cells) Drug->Mtb Treatment Dead Inhibited/Dead Cells (Metabolic Arrest) Drug->Dead Effective MIC NADH Active Metabolism (NADH/NADPH) Mtb->NADH Survival Resorufin Resorufin (Pink) Highly Fluorescent NADH->Resorufin Enzymatic Reduction Resazurin Resazurin (Blue) Non-fluorescent Resazurin->Resorufin Accepts e- Dead->Resazurin No Reduction (Remains Blue)

Caption: Mechanism of resazurin reduction by viable M. tuberculosis cells.

Conclusion

The integration of in silico molecular docking with in vitro REMA phenotypic evaluation represents a highly optimized, cost-effective framework for antimycobacterial drug discovery. By establishing theoretical target engagement computationally[2], and subsequently proving cellular penetration and metabolic inhibition via resazurin reduction[3][4], researchers can drastically reduce the attrition rates historically associated with tuberculosis drug development.

References

  • Source: PMC (nih.gov)
  • Source: PMC (nih.gov)
  • In Silico Approach: Anti-Tuberculosis Activity of Caespitate in the H37Rv Strain Source: MDPI URL
  • Rapid colorimetric Resazurin Microtiter Assay (REMA)
  • Source: E-Century (e-century.us)
  • Source: Journal of Antimicrobial Chemotherapy (oup.com)

Sources

Validation

Stereochemical Dynamics in Drug Design: A Comparative Guide to Hydrazone Isomer Cytotoxicity

The hydrazone scaffold (R1–NH–N=CH–R2) is a highly privileged pharmacophore in oncology and medicinal chemistry. However, the presence of the azomethine (C=N) double bond introduces complex stereochemical dynamics, speci...

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Author: BenchChem Technical Support Team. Date: March 2026

The hydrazone scaffold (R1–NH–N=CH–R2) is a highly privileged pharmacophore in oncology and medicinal chemistry. However, the presence of the azomethine (C=N) double bond introduces complex stereochemical dynamics, specifically E/Z geometric isomerism and tautomerism. Because biological targets are exquisitely stereoselective, the specific isomeric state of a hydrazone profoundly dictates its binding affinity, pharmacokinetic profile, and ultimate cytotoxicity.

This guide objectively compares the cytotoxic performance of different hydrazone isomers, exploring the mechanistic causality behind their biological activity and providing validated experimental workflows for their evaluation.

Mechanistic Causality: Why Isomerism Dictates Cytotoxicity

Thermodynamic Stability vs. Target Affinity (E vs. Z Isomers)

The E-isomer of hydrazones is generally thermodynamically favored due to reduced steric hindrance. For instance, in naphthyl salicyl hydrazones, severe allylic (A1,3) strain in the Z-isomer forces the molecule into an unfavorable planar conformation, making the E-isomer the exclusive product under thermodynamic control[1]. This E-configuration is not merely a structural artifact; it is essential for bioactivity. The E-isomer perfectly aligns with the catalytic site of human ribonucleotide reductase (hRR), acting as a competitive, reversible inhibitor that drives potent cytotoxicity in colon cancer cells[1].

Receptor Tyrosine Kinase (RTK) Inhibition

Hydrazone isomers frequently exert their cytotoxic effects by acting as kinase inhibitors. Phthalazine-based hydrazones, which often exist as a mixture of Z/E isomers (e.g., a 78/22 ratio), demonstrate potent cytotoxicity by fitting into the ATP-binding pocket of Vascular Endothelial Growth Factor Receptor 2 (VEGFR2)[2]. The specific spatial orientation of the isomers allows for critical hydrogen bonding, leading to profound VEGFR2 inhibition, S-phase cell cycle arrest, and subsequent apoptosis[2].

Electronic Effects in Positional Isomers

Beyond geometric isomerism, positional isomerism on the aromatic rings attached to the hydrazone core dramatically influences cytotoxicity. In N-acyl hydrazones, substituting a para-methoxy group on the phenyl ring activates the ring via electron-donating effects[3]. This specific positional isomerism is crucial for inducing selective cytotoxicity against MCF-7 breast cancer cells while sparing normal cells. Replacing the para-methoxy group with furyl or isovaleryl groups significantly reduces cytotoxic activity[3].

Tautomerism and Biocompatibility

Not all hydrazone structural shifts lead to cell death. In compounds like Calcon, the molecule undergoes azo-hydrazone tautomerism triggered by pH and temperature[4]. At a physiological pH of 6.8, both the azo and hydrazone isomers exhibit zero cytotoxicity against human lung cells (A549 and H1299)[4]. This lack of target affinity makes them ideal for biocompatible sensors rather than chemotherapeutics.

Comparative Cytotoxicity Data

The following table summarizes the quantitative cytotoxicity data of various hydrazone isomers across different cell lines, highlighting the relationship between their isomeric state and biological performance.

Compound ClassIsomeric StateTarget Cell LineIC₅₀ ValueKey Mechanistic Driver
Naphthyl Salicyl Hydrazone (E-3a) Pure E-isomerHCT116 (Colon Cancer)225 nMCompetitive inhibition of the hRR catalytic site[1].
Phthalazine-Hydrazone (13c) Z/E Mixture (78/22)HCT116 (Colon Cancer)0.64 µMVEGFR2 inhibition leading to S-phase cell cycle arrest[2].
N-Acyl Hydrazone (7d) E/Z MixtureMCF-7 (Breast Cancer)~7.52 µMpara-methoxy positional isomerism provides electron donation[3].
Calcon Azo/Hydrazone TautomersA549 (Lung Cancer)NontoxicpH-dependent tautomerism lacks kinase target affinity[4].

Visualizations of Hydrazone Workflows and Mechanisms

Workflow A Hydrazone Synthesis (Thermodynamic Control) B NMR/HPLC Separation (E/Z Ratio Determination) A->B C In Vitro Cytotoxicity (MTT Assay) B->C D Target Validation (e.g., hRR or VEGFR2) C->D

Caption: Workflow for the stereospecific synthesis and biological evaluation of hydrazone isomers.

Pathway Isomer E-Hydrazone Isomer (Optimal Steric Fit) Target Receptor Tyrosine Kinase (VEGFR2 Inhibition) Isomer->Target CellCycle Cell Cycle Arrest (S-Phase) Target->CellCycle Apoptosis Apoptosis Induction (Cancer Cell Death) CellCycle->Apoptosis

Caption: Mechanistic pathway of E-hydrazone isomers inducing apoptosis via VEGFR2 inhibition.

Experimental Protocols

Protocol A: Self-Validating MTT Cytotoxicity Assay for Hydrazone Isomers

Causality: Hydrazones are highly lipophilic and can aggregate or precipitate in aqueous media. Careful solvent control is required to ensure that observed cell death is driven by the specific isomer's target affinity, not solvent-induced membrane disruption.

  • Cell Seeding: Seed target cancer cells (e.g., HCT116 or MCF-7) in a 96-well plate at a density of 5×103 cells/well in 100 µL of complete growth medium. Incubate for 24 hours at 37°C in a 5% CO₂ atmosphere.

  • Compound Preparation: Dissolve the isolated E-isomer, Z-isomer, or E/Z mixtures in pure DMSO to create a 10 mM stock. Dilute the stock in culture media to achieve final testing concentrations (e.g., 0.1 µM to 100 µM). Critical Step: Ensure the final DMSO concentration in the wells never exceeds 0.5% (v/v) to prevent solvent toxicity.

  • Treatment: Aspirate the old media and apply the hydrazone treatments. Include a vehicle control (0.5% DMSO) and a positive control (e.g., Doxorubicin)[3]. Incubate for 48 to 72 hours.

  • Viability Measurement: Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well. Incubate for 4 hours. Metabolically active cells will reduce the tetrazolium salt to purple formazan crystals.

  • Solubilization & Reading: Carefully aspirate the media and dissolve the formazan crystals in 100 µL of DMSO. Read the absorbance at 570 nm using a microplate reader.

  • Assay Validation: Calculate the Z'-factor using the positive and vehicle controls. A Z'-factor ≥0.5 validates the assay's robustness and confirms that the IC₅₀ values are statistically reliable.

Protocol B: NMR-Based Isomeric Ratio Determination

Causality:E and Z isomers possess distinct electronic environments. The imine proton (N=CH) is highly sensitive to the spatial orientation of the adjacent substituents, allowing for precise quantification of the E/Z ratio without requiring physical separation via HPLC.

  • Sample Preparation: Dissolve 5–10 mg of the synthesized hydrazone compound in 0.5 mL of deuterated dimethyl sulfoxide (DMSO-d₆).

  • Data Acquisition: Acquire a standard 1D ¹H-NMR spectrum at 400 MHz or higher at room temperature.

  • Signal Identification: Locate the highly deshielded N=CH proton signals (typically between 8.0 and 9.0 ppm) and the N-H proton signals (typically 10.0 to 12.0 ppm). In an E/Z mixture, these protons will appear as duplicated signals with distinct chemical shifts[2].

  • Integration & Calculation: Integrate the distinct N=CH peaks. The ratio of the integrals directly corresponds to the E:Z thermodynamic ratio in solution.

References

  • Hydrogen Bonding Promoted Tautomerism between Azo and Hydrazone Forms in Calcon with Multistimuli Responsiveness and Biocompatibility Journal of Chemical Information and Modeling - ACS Publications4

  • Novel N-Acyl Hydrazone Compounds as Promising Anticancer Agents: Synthesis and Molecular Docking Studies ACS Omega - ACS Publications 3

  • Synthesis of novel phthalazine-based derivatives with potent cytotoxicity against HCT-116 cells through apoptosis and VEGFR2 inhibition RSC Publishing 2

  • Structure-Guided Synthesis and Mechanistic Studies Reveal Sweetspots on Naphthyl Salicyl Hydrazone Scaffold as Non-Nucleosidic Competitive, Reversible Inhibitors of Human Ribonucleotide Reductase PMC - National Institutes of Health 1

Sources

Comparative

A Comparative Guide to the Validation of Analytical Methods for Hydrazine Derivatives

This guide provides an in-depth comparison of analytical methodologies for the validation of hydrazine derivatives, critical compounds in pharmaceutical development. As a researcher, scientist, or drug development profes...

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Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth comparison of analytical methodologies for the validation of hydrazine derivatives, critical compounds in pharmaceutical development. As a researcher, scientist, or drug development professional, you understand the imperative of robust and reliable analytical methods to ensure the quality, safety, and efficacy of therapeutic agents. This document moves beyond a simple recitation of protocols to offer a comparative analysis of commonly employed techniques, grounded in experimental data and the principles of scientific integrity. We will delve into the "why" behind experimental choices, empowering you to make informed decisions in your laboratory.

The Analytical Challenge of Hydrazine Derivatives

Hydrazine and its derivatives are a class of compounds characterized by a nitrogen-nitrogen single bond. They serve as crucial building blocks in the synthesis of a wide array of pharmaceuticals, including the antitubercular agent isoniazid, the antihypertensive drug hydralazine, and the antidepressant phenelzine. However, the inherent reactivity and potential genotoxicity of hydrazine moieties present a significant analytical challenge.[1][2] Their high polarity and low volatility often necessitate derivatization to achieve satisfactory chromatographic separation and detection.[1][3] This guide will focus on the validation of analytical methods for prominent hydrazine-containing drugs: Isoniazid, Hydralazine, Phenelzine, and Procarbazine.

A Comparative Overview of Analytical Techniques

The choice of an analytical technique for a hydrazine derivative is governed by the specific analyte, the sample matrix, the required sensitivity, and the available instrumentation. The most prevalent methods include High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and UV-Visible Spectrophotometry.

High-Performance Liquid Chromatography (HPLC) stands out as a versatile and widely adopted technique for the analysis of non-volatile and thermally labile compounds, making it highly suitable for many hydrazine derivatives.[4][5] Its strength lies in its high resolving power and the variety of available detectors.

Gas Chromatography (GC) is a powerful technique for the analysis of volatile and thermally stable compounds.[6] For many hydrazine derivatives, derivatization is a prerequisite to increase volatility and thermal stability, enabling their analysis by GC, often coupled with mass spectrometry (MS) for enhanced specificity and sensitivity.[7][8][9]

UV-Visible Spectrophotometry offers a simpler and more cost-effective approach, often employed for the quantification of hydrazine derivatives in bulk drug substances and pharmaceutical formulations.[4] This method typically relies on a color-forming reaction with a chromogenic agent.

The following table provides a comparative summary of the performance characteristics of these techniques for the analysis of Isoniazid, a key antitubercular drug.

ParameterHPLC (Method I)[10]HPLC (Method II)[10]UV-Visible Spectrophotometry[11]
Linearity Range Not SpecifiedNot Specified0.5 - 6 µg/mL
Correlation Coefficient (r²) 0.99980.99990.9991
Limit of Detection (LOD) 0.6 µg/mL0.055 µg/mL0.033 µg/mL
Limit of Quantitation (LOQ) 1.9 µg/mL0.2 µg/mLNot Specified
Precision (RSD%) 1.18% (Method Precision)0.62% (Method Precision)1.89%
Accuracy (% Recovery) 102.66%101.36%98-110%

The Cornerstone of Reliability: Method Validation

The validation of an analytical procedure is a formal process to demonstrate its suitability for the intended purpose.[12] The International Council for Harmonisation (ICH) guidelines provide a comprehensive framework for this process, outlining key validation parameters that ensure the reliability and integrity of the generated data.[12][13]

Specificity: The Art of Discrimination

Specificity is the ability of a method to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradation products, and matrix components.[13] For stability-indicating methods, this is paramount.

Experimental Protocol: Specificity Assessment for a Stability-Indicating HPLC Method

  • Forced Degradation: Subject the drug substance to stress conditions (acidic, basic, oxidative, thermal, and photolytic) to generate potential degradation products.

  • Sample Analysis: Analyze the stressed samples alongside the unstressed drug substance and a placebo (if applicable).

  • Peak Purity Analysis: Employ a photodiode array (PDA) detector to assess the peak purity of the analyte in the stressed samples. The peak purity angle should be less than the peak purity threshold, indicating that the analyte peak is not co-eluting with any degradation products.

Linearity and Range: A Proportional Relationship

Linearity demonstrates a direct proportionality between the analyte concentration and the analytical signal over a specified range. The range is the interval between the upper and lower concentrations of the analyte in the sample for which the analytical procedure has a suitable level of precision, accuracy, and linearity.

Experimental Protocol: Linearity and Range Determination

  • Standard Preparation: Prepare a series of at least five standard solutions of the analyte at different concentrations, spanning the expected working range.

  • Analysis: Analyze each standard solution in triplicate.

  • Data Evaluation: Plot the mean analytical signal versus the concentration and perform a linear regression analysis. The correlation coefficient (r²) should be close to 1 (typically >0.99).

Accuracy and Precision: Closeness to the Truth and Reproducibility

Accuracy refers to the closeness of the test results to the true value. Precision expresses the closeness of agreement between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions.

Experimental Protocol: Accuracy and Precision Evaluation

  • Accuracy (Recovery Study):

    • Spike a placebo or a known matrix with the analyte at three different concentration levels (e.g., 80%, 100%, and 120% of the target concentration).

    • Prepare at least three replicates for each concentration level.

    • Analyze the samples and calculate the percentage recovery.

  • Precision (Repeatability and Intermediate Precision):

    • Repeatability (Intra-assay precision): Analyze a minimum of six replicate samples of the same homogeneous sample at 100% of the test concentration on the same day, by the same analyst, and on the same instrument.

    • Intermediate Precision (Inter-assay precision): Repeat the analysis on a different day, with a different analyst, or on a different instrument.

    • Calculate the relative standard deviation (RSD) for each set of measurements.

Detection and Quantitation Limits: The Lower Boundaries

The Limit of Detection (LOD) is the lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. The Limit of Quantitation (LOQ) is the lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

Experimental Protocol: Determination of LOD and LOQ

  • Based on Signal-to-Noise Ratio:

    • Determine the concentration of the analyte that gives a signal-to-noise ratio of approximately 3:1 for LOD and 10:1 for LOQ.

  • Based on the Standard Deviation of the Response and the Slope:

    • Calculate the standard deviation of the y-intercepts of regression lines from a series of calibration curves.

    • Calculate the slope of the calibration curve.

    • LOD = 3.3 × (standard deviation of the response / slope)

    • LOQ = 10 × (standard deviation of the response / slope)

Robustness: Resilience to Minor Variations

Robustness is a measure of a method's capacity to remain unaffected by small, but deliberate, variations in method parameters and provides an indication of its reliability during normal usage.

Experimental Protocol: Robustness Testing

  • Identify Critical Parameters: Identify the method parameters that are most likely to influence the results (e.g., mobile phase composition, pH, flow rate, column temperature).

  • Systematic Variation: Introduce small, deliberate variations to these parameters one at a time.

  • Analyze and Evaluate: Analyze the samples under each varied condition and assess the impact on the results (e.g., retention time, peak area, resolution).

Unveiling Instability: Forced Degradation Studies

Forced degradation studies are a critical component of drug development, providing insights into the intrinsic stability of a drug substance and helping to elucidate its degradation pathways.[13][14][15] These studies are essential for developing and validating stability-indicating analytical methods.

The Rationale Behind Stress Testing

By subjecting a drug substance to conditions more severe than accelerated stability testing, we can generate degradation products that might be observed over a longer shelf-life.[15] The goal is to achieve a target degradation of 5-20%.[13]

A Comparative Look at the Degradation of Hydrazine Derivatives

The stability of hydrazine derivatives can vary significantly depending on their chemical structure and the surrounding environment. The following table summarizes the observed degradation behavior of several key hydrazine-containing drugs under different stress conditions.

Stress ConditionIsoniazidHydralazinePhenelzineProcarbazine
Acidic Hydrolysis Extensive decomposition[16][17]Stable[18][19]Degradation observed[20]Degradation observed[21]
Basic Hydrolysis Extensive decomposition[16][17]Sensitive, especially at pH ≥ 7[3][18][19]Degradation observed[20]Degradation observed[21]
Oxidative Moderately sensitive[16][17]Degradation observed[18]Degradation observed[20]Not explicitly stated
Thermal Stable to dry heat[16][17]Sensitive to high temperature[18]Degradation observed[20]Degradation observed[21]
Photolytic Solid drug discolors[16][17]Sensitive to UV/Vis light[3][18]Degradation observed[20]Not explicitly stated
Elucidating Degradation Pathways

Understanding the degradation pathways is crucial for identifying potential impurities and ensuring the safety of the drug product. Liquid chromatography coupled with mass spectrometry (LC-MS) is a powerful tool for the identification and characterization of degradation products.

For instance, in the case of Isoniazid , forced degradation studies have identified isonicotinic acid and isonicotinamide as major degradation products under hydrolytic conditions.[16][17] A yellow degradation product, identified as isonicotinic acid N'-(pyridyl-4-carbonyl)-hydrazide, is responsible for the discoloration of the bulk drug substance.[16]

Hydralazine is known to degrade to phthalazine and other products.[22] Under stress conditions, (phenylmethyl)hydrazine has also been identified as a degradation product.[18]

The degradation of Procarbazine is more complex, involving metabolic activation to form active metabolites like azo-procarbazine, which then interact with DNA.[2]

The following diagram illustrates a generalized workflow for a forced degradation study.

Forced_Degradation_Workflow cluster_stress Stress Conditions Acid Acidic Hydrolysis Stressed_Samples Stressed Samples Acid->Stressed_Samples Base Basic Hydrolysis Base->Stressed_Samples Oxidative Oxidative Stress Oxidative->Stressed_Samples Thermal Thermal Stress Thermal->Stressed_Samples Photo Photolytic Stress Photo->Stressed_Samples DS Drug Substance DS->Acid DS->Base DS->Oxidative DS->Thermal DS->Photo Analysis Stability-Indicating Analytical Method (e.g., HPLC-UV/MS) Stressed_Samples->Analysis Data Data Analysis: - % Degradation - Peak Purity - Mass Balance Analysis->Data DP_ID Degradation Product Identification & Characterization (LC-MS, NMR) Data->DP_ID Pathway Elucidation of Degradation Pathway DP_ID->Pathway

Caption: A generalized workflow for conducting forced degradation studies.

Conclusion: A Commitment to Scientific Rigor

The validation of analytical methods for hydrazine derivatives is a multifaceted process that demands a deep understanding of the chemistry of these compounds and a rigorous adherence to established scientific principles. This guide has provided a comparative overview of common analytical techniques, detailed the essential parameters of method validation, and explored the critical role of forced degradation studies. By embracing a systematic and scientifically sound approach, researchers and drug development professionals can ensure the generation of high-quality, reliable data, ultimately contributing to the development of safe and effective medicines.

References

  • Singh, S., et al. (2007). LC and LC-MS study of stress decomposition behaviour of isoniazid and establishment of validated stability-indicating assay method. Journal of Pharmaceutical and Biomedical Analysis, 43(3), 1133-1140. [Link]

  • Oniscu, C., et al. (2009). [Comparative data regarding two HPLC methods for determination of isoniazid]. Revista medico-chirurgicala a Societatii de Medici si Naturalisti din Iasi, 113(4), 1205-1209. [Link]

  • International Journal of Pharmaceutical Sciences. (2025). Analytical Techniques for Isoniazid: A Systematic Review of UV Spectrophotometry and HPLC Methods. International Journal of Pharmaceutical Sciences, 16(4). [Link]

  • Singh, S., et al. (2007). LC and LC-MS study of stress decomposition behaviour of isoniazid and establishment of validated stability-indicating. Ovid. [Link]

  • Shabir, G. A. (1978). Separation and quantitation of possible degradation products of procarbazine hydrochloride in its dosage form. Journal of Pharmaceutical Sciences, 67(3), 424-426. [Link]

  • Agency for Toxic Substances and Disease Registry. (1997). 6. ANALYTICAL METHODS. Toxicological Profile for Hydrazines. [Link]

  • Defense Technical Information Center. (1984). Review of Specific Chemical Interactions for Hydrazine Analysis and Proposed Adaptation for Microsensor Chemical Detection. DTIC. [Link]

  • Stanfill, S. B., & Ashley, D. L. (2015). Analysis of hydrazine in smokeless tobacco products by gas chromatography–mass spectrometry. BMC Chemistry, 9(1), 1-8. [Link]

  • Patel, M. J., et al. (2016). UV spectrophotometric and RP- HPLC methods for simultaneous estimation of Isoniazid, Rifampicin and piperine in pharmaceutical dosage form. ResearchGate. [Link]

  • Gumieniczek, A., et al. (2018). Kinetics and Characterization of Degradation Products of Dihydralazine and Hydrochlorothiazide in Binary Mixture by HPLC-UV, LC-DAD and LC–MS Methods. ResearchGate. [Link]

  • Onyx Scientific. (2023). A practical guide to forced degradation and stability studies for drug substances. Onyx Scientific. [Link]

  • Singh, S., et al. (2015). Development of a green method for separation and identification of the degradation impurity of isoniazid by SFC-MS/MS. Analytical Methods, 7(18), 7592-7597. [Link]

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Safety & Regulatory Compliance

Safety

Safeguarding Your Research: A Comprehensive Disposal Guide for Propanedinitrile, 2-[2-(2-bromophenyl)hydrazinylidene]-

For the modern researcher, scientist, and drug development professional, the integrity of our work extends beyond the benchtop; it encompasses the entire lifecycle of the chemical compounds we handle. The proper disposal...

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Author: BenchChem Technical Support Team. Date: March 2026

For the modern researcher, scientist, and drug development professional, the integrity of our work extends beyond the benchtop; it encompasses the entire lifecycle of the chemical compounds we handle. The proper disposal of these materials is not merely a regulatory hurdle but a critical component of our commitment to safety and environmental stewardship. This guide provides a detailed, step-by-step protocol for the safe disposal of Propanedinitrile, 2-[2-(2-bromophenyl)hydrazinylidene]-, a compound that, due to its chemical structure, necessitates a cautious and informed approach.

Understanding the Hazard Profile: A Synthesis of Structural Analogs

  • Brominated Aromatic Compounds: These compounds can be toxic and are often subject to specific environmental disposal regulations.[1] The Environmental Protection Agency (EPA) regulates certain brominated organic compounds as hazardous waste, highlighting the need for controlled disposal to prevent environmental contamination.[1][2]

  • Hydrazine Derivatives: Hydrazine and its derivatives are known for their potential toxicity, including being suspected carcinogens and reproductive toxins.[3] They are also reactive and can be flammable.[4][5][6]

  • Nitrile Compounds: Organic nitriles can be toxic if ingested, inhaled, or absorbed through the skin.[7] Combustion of nitrile compounds can produce toxic gases such as hydrogen cyanide.[7]

Given this composite hazard profile, Propanedinitrile, 2-[2-(2-bromophenyl)hydrazinylidene]- must be treated as a hazardous waste.

Personal Protective Equipment (PPE): Your First Line of Defense

Before initiating any disposal procedures, the correct PPE is mandatory to minimize exposure risks.[3]

PPE ComponentSpecificationRationale
Gloves Chemical-resistant, such as nitrile or neoprene.[8]To prevent skin contact, as the compound may be harmful.[9][10]
Eye Protection Chemical splash goggles and a face shield.[8][11]To protect against splashes and potential irritants.[12][13]
Lab Coat A fully buttoned, chemical-resistant lab coat.[8]To protect the body from contamination.
Respiratory Protection A NIOSH-approved respirator may be necessary if handling the powder outside of a certified chemical fume hood.[13]To prevent inhalation of the powdered substance.[9]

Step-by-Step Disposal Protocol

This protocol is designed to be a self-validating system, ensuring safety at each stage.

Step 1: Waste Segregation and Collection

Proper segregation is the foundation of safe chemical waste management.

  • Designated Waste Container: Collect waste Propanedinitrile, 2-[2-(2-bromophenyl)hydrazinylidene]- in a dedicated, clearly labeled, and sealable container.[3][8]

  • Labeling: The label must include the full chemical name, the words "Hazardous Waste," and the primary hazard warnings (e.g., "Toxic," "Irritant").

  • Incompatible Materials: Do not mix this waste with other chemical waste streams unless their compatibility has been verified.[14] Avoid contact with strong oxidizing agents, acids, and bases.[5][15] A chemical compatibility chart should be consulted.[14][16][17][18]

Step 2: Spill Management

Accidents can happen, and a prepared response is crucial.

  • Small Spills:

    • Alert personnel in the immediate area.[11]

    • Wearing appropriate PPE, gently cover the spill with an inert absorbent material like vermiculite or sand.[19][20] Avoid raising dust.[13]

    • Carefully sweep the absorbed material into the designated hazardous waste container using spark-proof tools.[20][21]

    • Decontaminate the spill area with a suitable solvent (e.g., ethanol or isopropanol), followed by soap and water.[12] Collect all cleaning materials as hazardous waste.

  • Large Spills:

    • Evacuate the area immediately.

    • Contact your institution's Environmental Health and Safety (EHS) department or emergency response team.

Step 3: Final Disposal

All hazardous waste must be disposed of through a licensed hazardous waste disposal facility.

  • Consult Local Regulations: Disposal procedures must comply with all local, state, and federal regulations.[19]

  • EHS Coordination: Your institution's EHS office will coordinate the pickup and disposal of the hazardous waste container. Do not attempt to dispose of this chemical down the drain or in regular trash.

Emergency Procedures

Immediate and correct action can significantly mitigate the consequences of an exposure.

Exposure RouteFirst Aid Measures
Skin Contact Immediately wash the affected area with copious amounts of soap and water for at least 15 minutes.[7] Remove contaminated clothing.[13][15]
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[12][15] Seek immediate medical attention.[12][15]
Inhalation Move the individual to fresh air. If breathing is difficult, provide oxygen.[21] Seek immediate medical attention.
Ingestion Do NOT induce vomiting.[10][12] Rinse mouth with water. Seek immediate medical attention.[10]

Workflow and Logical Relationships

The following diagrams illustrate the key decision-making and operational workflows for the safe disposal of Propanedinitrile, 2-[2-(2-bromophenyl)hydrazinylidene]-.

DisposalWorkflow cluster_prep Preparation cluster_collection Waste Collection cluster_spill Spill Response cluster_disposal Final Disposal Prep Don Appropriate PPE Collect Collect waste in labeled container Prep->Collect Spill Spill Occurs Prep->Spill Segregate Segregate from incompatible materials Collect->Segregate Store Store container in designated area Collect->Store Assess Assess Spill Size Spill->Assess SmallSpill Small Spill: Contain & Clean Assess->SmallSpill Small LargeSpill Large Spill: Evacuate & Call EHS Assess->LargeSpill Large SmallSpill->Store LargeSpill->Store ContactEHS Contact EHS for Waste Pickup Store->ContactEHS Disposed Professional Disposal ContactEHS->Disposed EmergencyResponse Exposure Exposure Occurs Skin Skin Contact Exposure->Skin Eyes Eye Contact Exposure->Eyes Inhalation Inhalation Exposure->Inhalation Ingestion Ingestion Exposure->Ingestion WashSkin Wash with Soap & Water Skin->WashSkin FlushEyes Flush with Water Eyes->FlushEyes FreshAir Move to Fresh Air Inhalation->FreshAir RinseMouth Rinse Mouth Ingestion->RinseMouth Medical Seek Immediate Medical Attention WashSkin->Medical FlushEyes->Medical FreshAir->Medical RinseMouth->Medical

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Propanedinitrile, 2-[2-(2-bromophenyl)hydrazinylidene]-
Reactant of Route 2
Reactant of Route 2
Propanedinitrile, 2-[2-(2-bromophenyl)hydrazinylidene]-
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